Ethyl-3-isopropyl pyrazole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)7-5-10-11-8(7)6(2)3/h5-6H,4H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQOEYAQFVRTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl-3-isopropyl pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl-3-isopropyl pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class of molecules. This document provides a comprehensive overview of its fundamental chemical and physical properties, compiled from available data. While specific experimental details for this particular molecule are limited in publicly accessible literature, this guide furnishes information on its known characteristics and provides context through data on structurally similar compounds. The potential for pyrazole derivatives in various research applications, including drug discovery, underscores the importance of understanding the foundational properties of compounds like this compound.
Chemical and Physical Properties
The basic properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in research and development.
| Property | Value |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 342026-17-9 |
| Density | 1.101 g/cm³ |
| Boiling Point | 321.6 °C at 760 mmHg |
| Refractive Index | 1.508 |
| Flash Point | 148.3 °C |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. However, the expected spectral characteristics can be inferred from the analysis of similar pyrazole-4-carboxylate derivatives. Researchers working with this compound would need to perform these analyses to obtain definitive structural confirmation.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, the general synthesis of pyrazole-4-carboxylic acid esters often involves the cyclocondensation of a β-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.
A plausible synthetic route, based on established methods for analogous pyrazoles, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
General Synthetic Workflow
An In-depth Technical Guide to Ethyl 3-amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-amino-1H-pyrazole-4-carboxylate, a key heterocyclic building block in organic synthesis and drug discovery. Due to the limited availability of information on Ethyl 3-isopropyl-pyrazole-4-carboxylate, this document focuses on the closely related and well-documented analog, Ethyl 3-amino-1H-pyrazole-4-carboxylate. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.
Chemical Structure and Properties
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by an amino group at the 3-position and an ethyl carboxylate group at the 4-position of the pyrazole ring.[1] Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | ethyl 5-amino-1H-pyrazole-4-carboxylate |
| Synonyms | 3-Amino-4-carbethoxypyrazole, Ethyl 3-aminopyrazole-4-carboxylate |
| CAS Number | 6994-25-8[2] |
| Molecular Formula | C₆H₉N₃O₂[2] |
| Molecular Weight | 155.15 g/mol [2] |
| Appearance | White to cream to pale yellow crystals or powder[3] |
| Melting Point | 105-107 °C[2] |
| Solubility | Soluble in various organic solvents such as ethanol, ether, and chloroform.[4] |
| SMILES | CCOC(=O)c1c[nH]nc1N[2] |
| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N[3] |
Spectroscopic Data
The structural characterization of Ethyl 3-amino-1H-pyrazole-4-carboxylate is typically confirmed through various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group protons (a quartet and a triplet), the pyrazole ring proton, and the amino group protons.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and the pyrazole ring, C=O stretching of the ester, and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.
Applications in Drug Discovery and Organic Synthesis
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its primary applications include:
-
Synthesis of Allopurinol: It is a key intermediate in the production of Allopurinol, a medication used to treat gout and hyperuricemia by inhibiting the xanthine oxidase enzyme.[5]
-
Precursor to Pyrazoloazines: The compound undergoes diazotization and coupling reactions to form pyrazolo[5,1-c][5][6][7]triazine derivatives.[8] It also reacts with α-substituted cinnamonitriles to produce pyrazolo[1,5-a]pyrimidine derivatives.[8]
-
Ligand in Coordination Chemistry: The amino and pyrazole nitrogen atoms can act as ligands in the formation of metal coordination compounds.[7][9]
-
Scaffold for Biologically Active Molecules: The pyrazole nucleus is a common scaffold in medicinal chemistry, and derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate have been investigated for various biological activities, including analgesic and anti-inflammatory properties.[10] Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[11]
Experimental Protocols
Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate from Ethyl (E)-2-cyano-3-ethoxyacrylate
This protocol details a common and high-yielding method for the synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate
-
Hydrazine
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine (1.8 mL, 29.5 mmol) dropwise.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).
-
After the reaction is complete, remove the solvent in vacuo.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine all the organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to afford the product as a light-yellow solid. This method has been reported to yield the product in high purity (99%).[6]
Mandatory Visualization
Caption: Synthesis workflow for Ethyl 3-amino-1H-pyrazole-4-carboxylate.
References
- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-アミノ-4-カルボエトキシピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. A10882.14 [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl-3-isopropyl pyrazole-4-carboxylate
CAS Number: 342026-17-9
This technical guide provides a comprehensive overview of Ethyl-3-isopropyl pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, outlines a general synthesis protocol, and explores its potential applications based on the known biological activities of the broader pyrazole class of compounds.
Core Compound Properties
This compound is a substituted pyrazole ester. While specific experimental data for this exact compound is limited in publicly accessible literature, its fundamental properties can be summarized.
| Property | Value | Reference |
| CAS Number | 342026-17-9 | [1] |
| Chemical Name | Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate | [1] |
| Synonyms | ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate, 1H-Pyrazole-4-carboxylic acid, 3-(1-methylethyl)-, ethyl ester | [1] |
| Molecular Formula | C9H14N2O2 | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room temperature | [1] |
Synthesis of Pyrazole-4-Carboxylate Derivatives: An Experimental Overview
General Experimental Protocol: Synthesis of 3-Substituted Pyrazole-4-Carboxylates
This protocol describes a common method for synthesizing the pyrazole core structure, which can be adapted for the synthesis of this compound.
Materials:
-
An appropriate β-dicarbonyl compound (e.g., an ethyl ester of a β-ketoacid with an isopropyl group)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid as solvent
-
Glacial acetic acid (as catalyst, if needed)
-
Sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl starting material in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To this solution, add a stoichiometric equivalent of hydrazine hydrate. The reaction can be exothermic, so the addition may need to be done portion-wise or with cooling.
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Extraction: The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl pyrazole-4-carboxylate derivative.
Biological Activities and Potential Applications in Drug Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[3] Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6]
Anti-inflammatory Activity
Many pyrazole derivatives function as anti-inflammatory agents.[6] For instance, some have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The potential mechanism involves the blockade of prostaglandin synthesis.
Anticancer Activity
Several pyrazole-containing compounds have been investigated as anticancer agents.[7] Their mechanisms of action are diverse and can involve the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[7]
Antimicrobial and Antiviral Activities
The pyrazole nucleus is also a component of various antimicrobial and antiviral agents.[5] These compounds can interfere with essential microbial or viral processes, inhibiting their growth and replication.
The broad spectrum of biological activities associated with the pyrazole core suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.
Potential Signaling Pathway Involvement
Given the known activities of pyrazole derivatives, this compound could potentially modulate key signaling pathways involved in inflammation and cancer. For example, in an inflammatory response, pyrazole derivatives might inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Conclusion
This compound, with its core pyrazole structure, represents a compound of significant interest for further investigation in the field of drug discovery. While specific data on this molecule is limited, the well-documented and diverse biological activities of the pyrazole class of compounds provide a strong rationale for its exploration as a potential therapeutic agent. This guide serves as a foundational resource for researchers and scientists, summarizing the available information and outlining potential avenues for future research and development.
References
- 1. 342026-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: Ethyl-3-isopropyl pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl-3-isopropyl pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides established experimental protocols for its synthesis and analysis, and explores its relevance in targeting key signaling pathways in drug development.
Physicochemical Properties
This compound is a substituted pyrazole derivative. The fundamental quantitative data for this molecule is summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)C(C)C | [2] |
| InChI Key | CBQOEYAQFVRTNV-UHFFFAOYSA-N | [2] |
Molecular Weight Calculation:
The molecular weight is calculated based on the atomic weights of its constituent elements:
-
Carbon (C): 9 atoms × 12.011 amu = 108.099 amu
-
Hydrogen (H): 14 atoms × 1.008 amu = 14.112 amu
-
Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu
-
Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu
Total Molecular Weight: 108.099 + 14.112 + 28.014 + 31.998 = 182.223 g/mol
Experimental Protocols
The synthesis of substituted ethyl pyrazole-4-carboxylates is a well-established process in organic chemistry. Below are detailed methodologies adapted from common synthetic routes for analogous compounds.
General Synthesis of Ethyl Pyrazole-4-Carboxylate Derivatives
A prevalent method for synthesizing the pyrazole core involves the cyclocondensation of a β-dicarbonyl compound with hydrazine or its derivatives. For N-unsubstituted pyrazoles, hydrazine hydrate is a common reagent.
Protocol: One-pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Ester Derivatives
This protocol describes a multicomponent reaction for the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives.[3]
Materials:
-
Ethyl acetoacetate (10 mmol)
-
Aldehyde (e.g., isobutyraldehyde for the isopropyl substituent) (10 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate) (10 mmol)
-
Magnetic ionic liquid ([bmim][FeCl₄]) (1.5 mmol)
-
Ethyl acetate
-
Isopropanol
Procedure:
-
Combine ethyl acetoacetate (10 mmol), the selected aldehyde (10 mmol), hydrazine derivative (10 mmol), and the magnetic ionic liquid ([bmim][FeCl₄]) (1.5 mmol) in a round-bottom flask.
-
Heat the reaction mixture at 120 °C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the magnetic ionic liquid from the product solution using an external magnet.
-
Wash the separated ionic liquid with ethyl acetate. It can be dried under vacuum and reused.
-
Evaporate the solvent from the product solution.
-
Recrystallize the crude product from isopropanol to yield the pure pyrazole 4-carboxylic acid ethyl ester derivative.
Analytical Methods
The characterization of the synthesized compound can be performed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.
Role in Drug Development and Signaling Pathways
Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, appearing in a variety of approved pharmaceuticals.[4] They are known to target a range of biological entities, including kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.
Several pyrazole-containing drugs function as inhibitors of key signaling cascades, such as the MAP kinase and PI3K pathways.[4][5] For instance, some pyrazole derivatives have been developed as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both crucial in cancer progression and angiogenesis.[5]
The general mechanism of action for such inhibitors involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which can be targeted by pyrazole-based inhibitors.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening the inhibitory activity of a compound like an this compound derivative against a target kinase.
References
- 1. 342026-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. sid.ir [sid.ir]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-Isopropyl-1H-pyrazole-4-carboxylate
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key β-ketoester intermediate followed by a cyclization reaction to yield the target pyrazole. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Logical Workflow for the Synthesis
The synthesis of ethyl 3-isopropyl-1H-pyrazole-4-carboxylate can be logically divided into two primary stages:
-
Formation of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate: This initial step involves the reaction of a β-ketoester, ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate), with an orthoformate to create an activated intermediate suitable for cyclization.
-
Cyclization with Hydrazine: The intermediate from the first step is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the dicarbonyl functionality, leading to the formation of the pyrazole ring and yielding the final product.
Below is a Graphviz diagram illustrating this synthetic pathway.
Caption: Synthetic pathway for Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate
This procedure is adapted from the general synthesis of similar enol ethers.
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add ethyl 4-methyl-3-oxopentanoate (1.0 eq) and acetic anhydride (2.0 eq).
-
Reaction Initiation: Begin stirring the mixture and add triethyl orthoformate (1.2 eq) dropwise from the dropping funnel.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 120-140 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and other volatile components are removed under reduced pressure. The resulting crude oil, ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate, can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate
This procedure is a standard method for the cyclization of 1,3-dicarbonyl compounds with hydrazine.
-
Apparatus Setup: A round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: The crude ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (1.0 eq) from the previous step is dissolved in ethanol.
-
Reaction Initiation: Hydrazine hydrate (1.1 eq) is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition of hydrazine hydrate, the reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 3-isopropyl-1H-pyrazole-4-carboxylate.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate | C10H16O4 | 200.23 | ~85-95 (crude) | Oil |
| Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate | C9H14N2O2 | 182.22 | ~70-85 | Solid |
This guide provides a foundational pathway for the synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.
The Discovery and Synthetic Exploration of Ethyl-3-isopropyl pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential biological significance of Ethyl-3-isopropyl pyrazole-4-carboxylate, a member of the pharmacologically important pyrazole class of heterocyclic compounds. While direct discovery literature for this specific molecule is not extensively available, its synthesis can be reliably predicted based on established methodologies for related pyrazole derivatives. This document outlines a plausible and detailed synthetic protocol, presents key characterization data in a structured format, and explores potential biological activities by drawing parallels with structurally similar compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrazole-based compounds for drug discovery and development.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] The core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents.[1][4] The substituent at the 3-position of the pyrazole ring is known to significantly influence the molecule's biological activity. This guide focuses on the synthesis of this compound, a derivative bearing an isopropyl group at this key position.
Synthetic Pathway: The Knorr Pyrazole Synthesis
The most common and efficient method for the synthesis of pyrazole-4-carboxylate esters is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[5] This reaction proceeds with high efficiency to form the stable aromatic pyrazole ring.[5]
Proposed Synthesis of this compound
The synthesis of the title compound can be achieved through the reaction of ethyl 4-methyl-3-oxopentanoate with hydrazine hydrate.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of similar pyrazole derivatives.[5]
Materials:
-
Ethyl 4-methyl-3-oxopentanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Water
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (disappearance of the starting β-keto ester spot on TLC), cool the mixture to room temperature.
-
Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford pure this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
The following tables summarize the expected physicochemical properties and representative analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported; expected to be a low-melting solid |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) |
Table 2: Representative Analytical Data (Predicted)
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), isopropyl protons (doublet and septet), pyrazole ring proton (singlet), and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrazole ring, and carbons of the ethyl and isopropyl groups. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 183.11 |
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not available, the pyrazole scaffold is a well-known pharmacophore.[3] Derivatives have shown a wide range of activities, suggesting potential avenues for investigation for this compound.
Potential Activities:
-
Anti-inflammatory Activity: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3]
-
Antimicrobial Activity: The pyrazole nucleus is present in several antimicrobial agents, and new derivatives are often screened for antibacterial and antifungal properties.[6]
-
Anticancer Activity: Some pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines by targeting specific kinases or other signaling pathways involved in cell proliferation.[2]
Hypothetical Signaling Pathway Involvement:
Caption: Potential inhibition of a kinase signaling pathway by this compound.
Experimental Workflow for Biological Screening
For researchers interested in evaluating the biological potential of this compound, a general workflow is proposed below.
Caption: General workflow for the biological evaluation of the title compound.
Conclusion
This compound represents an accessible synthetic target within the medicinally significant pyrazole class of compounds. This guide provides a robust, literature-derived protocol for its synthesis and purification. While its specific biological activities remain to be elucidated, the well-established pharmacological profile of the pyrazole scaffold suggests that this compound is a promising candidate for screening in various disease models, particularly in the areas of inflammation, infectious diseases, and oncology. The information presented herein is intended to facilitate further research and development of novel pyrazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide on Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 3-isopropyl-1H-pyrazole-4-carboxylate, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document details its chemical properties, synthesis, potential biological activities, and mechanisms of action, drawing upon data from related pyrazole compounds.
Nomenclature and Chemical Properties
The IUPAC name for the compound is ethyl 5-(propan-2-yl)-1H-pyrazole-4-carboxylate .[3] Due to the tautomerism inherent in the pyrazole ring, it is also referred to as ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate.
Table 1: Physicochemical Properties of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate [3][4]
| Property | Value |
| CAS Number | 342026-17-9 |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Density | 1.101 g/cm³ |
| Boiling Point | 321.6°C at 760 mmHg |
| Flash Point | 148.3°C |
| Refractive Index | 1.508 |
| logP | 1.70980 |
Synthesis
Experimental Protocol: General Synthesis of Ethyl 1H-pyrazole-4-carboxylates [6]
-
Reaction Setup: A solution of an appropriate β-ketoester or a related 1,3-dicarbonyl derivative (1 equivalent) is prepared in a suitable solvent, such as ethanol.
-
Hydrazine Addition: The solution is cooled in an ice bath, and hydrazine hydrate (1 to 1.1 equivalents) is added dropwise while maintaining the low temperature.
-
Reaction Progression: The reaction mixture is then stirred at room temperature for several hours (e.g., 17 hours) to allow the cyclization to complete. The progress can be monitored using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and ethyl acetate) to yield the pure ethyl 1H-pyrazole-4-carboxylate.
To synthesize the title compound, the starting material would be an ethyl ester of 2-formyl-3-isopropyl-3-oxopropanoic acid or a similar precursor.
References
- 1. jocpr.com [jocpr.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. kemix.com.au [kemix.com.au]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 3-isopropylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 3-isopropylpyrazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from structurally analogous pyrazole derivatives to forecast its spectral characteristics. This document also outlines a detailed experimental protocol for its synthesis and explores the broader context of pyrazole derivatives in inhibiting cellular signaling pathways, a critical aspect of drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 3-isopropylpyrazole-4-carboxylate. These predictions are based on the analysis of reported data for similar compounds, including ethyl 3-methyl-1H-pyrazole-4-carboxylate and ethyl 3-phenyl-1H-pyrazole-4-carboxylate.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | N-H |
| ~8.0 - 8.2 | s | 1H | C5-H |
| ~4.2 - 4.3 | q | 2H | -OCH₂CH₃ |
| ~3.0 - 3.2 | sept | 1H | -CH(CH₃)₂ |
| ~1.3 - 1.4 | t | 3H | -OCH₂CH₃ |
| ~1.2 - 1.3 | d | 6H | -CH(CH₃)₂ |
Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 - 165 | C=O (ester) |
| ~155 - 158 | C3 |
| ~138 - 140 | C5 |
| ~110 - 112 | C4 |
| ~60 - 62 | -OCH₂CH₃ |
| ~25 - 27 | -CH(CH₃)₂ |
| ~21 - 23 | -CH(CH₃)₂ |
| ~14 - 15 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200 - 3400 | N-H stretch |
| ~2970 - 2870 | C-H stretch (aliphatic) |
| ~1700 - 1720 | C=O stretch (ester) |
| ~1550 - 1580 | C=N stretch (pyrazole ring) |
| ~1200 - 1250 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular Ion) |
| 181 | [M - CH₃]⁺ |
| 167 | [M - C₂H₅]⁺ |
| 151 | [M - OCH₂CH₃]⁺ |
| 123 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
This section details a proposed synthetic route for Ethyl 3-isopropylpyrazole-4-carboxylate, based on established methods for the synthesis of analogous pyrazole derivatives.
Synthesis of Ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with ethyl 3-oxo-4-methylpentanoate (1 equivalent) and triethyl orthoformate (1.2 equivalents).
-
Reaction Execution: Acetic anhydride (2.5 equivalents) is added dropwise to the stirred mixture at room temperature.
-
Heating: The reaction mixture is then heated to 120-130 °C and refluxed for 2-3 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the excess acetic anhydride and ethyl acetate formed are removed under reduced pressure. The crude product, ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate, is used in the next step without further purification.
Synthesis of Ethyl 3-isopropylpyrazole-4-carboxylate
-
Reaction Setup: A round-bottom flask is charged with the crude ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate (1 equivalent) and dissolved in ethanol.
-
Addition of Hydrazine: The solution is cooled in an ice bath, and hydrazine hydrate (1.1 equivalents) is added dropwise with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Ethyl 3-isopropylpyrazole-4-carboxylate.
Visualization of a Representative Signaling Pathway
Pyrazole derivatives are known to be potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways implicated in diseases like cancer.[1][2] The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for pyrazole-based inhibitors.[2]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by a pyrazole derivative.
This technical guide provides a foundational understanding of Ethyl 3-isopropylpyrazole-4-carboxylate for research and development purposes. The provided synthetic protocol and predicted spectroscopic data offer a starting point for its synthesis and characterization, while the signaling pathway diagram highlights its potential therapeutic relevance. Further experimental validation is necessary to confirm the presented data.
References
An In-depth Technical Guide on the Solubility Profile of Ethyl-3-isopropyl pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Estimated Solubility Profile from Analog Data
The solubility of a compound is influenced by its molecular structure, including functional groups and overall polarity. By examining the solubility of structurally related compounds, we can infer the likely solubility characteristics of Ethyl-3-isopropyl pyrazole-4-carboxylate. The presence of the polar pyrazole ring and the carboxylate ester group suggests potential solubility in polar organic solvents, while the non-polar ethyl and isopropyl groups may confer some solubility in less polar environments.
The following table summarizes the qualitative solubility data for key analogs of this compound.
| Compound Name | Structure | Solvent | Solubility |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethanol, Ether, Chloroform | Soluble[1] | |
| Methanol | Slightly Soluble[2] | ||
| Chloroform | Sparingly Soluble[2] | ||
| Ethyl pyrazole-4-carboxylate | Acetone | Miscible[3] |
Based on this analog data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone, and moderate to good solubility in alcohols like ethanol and methanol, as well as chlorinated solvents like chloroform. Its solubility in water is expected to be low due to the presence of the hydrophobic isopropyl and ethyl groups.
General Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a solid organic compound in various solvents at different temperatures.
Objective: To quantitatively determine the solubility of this compound in a range of solvents at ambient and elevated temperatures.
Materials:
-
This compound (crystalline solid)
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted solution (mg/mL)) x (Dilution factor)
-
-
Temperature-Dependent Solubility:
-
Repeat the entire procedure at different temperatures (e.g., 37 °C, 50 °C) to determine the effect of temperature on solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for experimental solubility determination.
References
The Pyrazole Scaffold: A Versatile Nucleus in Drug Discovery and Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the synthesis of pyrazole compounds and the evaluation of their biological activities are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways modulated by pyrazole derivatives are elucidated through detailed diagrams, offering insights into their mechanisms of action and paving the way for future drug design and development.
Introduction
Nitrogen-containing heterocyclic compounds are of paramount importance in the field of medicinal chemistry, with a significant number of approved drugs incorporating these structural motifs. Among them, the pyrazole ring has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazole ring allow for diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for target recognition and binding.[2]
The versatility of the pyrazole core is further enhanced by the ease with which it can be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the discovery and development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, including celecoxib (an anti-inflammatory drug), Rimonabant (an anti-obesity agent), and several kinase inhibitors in clinical trials for cancer therapy.[3][4]
This guide will delve into the key biological activities of pyrazole derivatives, providing researchers and drug development professionals with a comprehensive resource to support their efforts in harnessing the full therapeutic potential of this remarkable heterocyclic system.
Synthetic Strategies for Pyrazole Derivatives
The construction of the pyrazole ring is a well-established area of organic synthesis, with several named reactions providing efficient access to a wide variety of substituted pyrazoles.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a classical and widely used method for the preparation of pyrazoles.[5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole
-
Reagents and Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol.
-
Slowly add the hydrazine derivative (1.0 eq) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting a wide range of mechanisms of action.[6] These include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5]
Quantitative Anticancer Activity Data
The anticancer efficacy of pyrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast) | 5.8 | [7] |
| A549 (Lung) | 8.0 | [7] | |
| HeLa (Cervical) | 9.8 | [7] | |
| Compound 2 | HCT-116 (Colon) | 7.74 | [7] |
| MCF-7 (Breast) | 4.98 | [7] | |
| Compound 3 | A549 (Lung) | 2.4 | [7] |
| Compound 4 | HepG2 (Liver) | 3.695 (µg/mL) | [8] |
| HCT116 (Colon) | 2.914 (µg/mL) | [8] | |
| Compound 5 | MCF-7 (Breast) | 0.25 | [8] |
| L2 | CFPAC-1 (Pancreatic) | 61.7 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test pyrazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathways in Cancer Targeted by Pyrazole Derivatives
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Aberrant activation of the STAT3 protein is frequently observed in many types of cancer, making it an attractive therapeutic target.[1][10] Several pyrazole-based compounds have been developed as potent inhibitors of the STAT3 pathway.[10][11]
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival.[12] Dysregulation of this pathway is a common event in many cancers. Pyrazole derivatives have been identified as inhibitors of key components of this pathway, including PI3K and Akt.[8][12][13]
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.
Antimicrobial Activity of Pyrazole Derivatives
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrazole derivatives have been investigated as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[14]
Quantitative Antimicrobial Activity Data
The antimicrobial activity of pyrazole derivatives is commonly assessed by determining their minimum inhibitory concentration (MIC).
| Compound ID | Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |
| Compound 21a | S. aureus | 62.5 | Chloramphenicol | >125 | [5] |
| B. subtilis | 62.5 | Chloramphenicol | >125 | [5] | |
| K. pneumoniae | 125 | Chloramphenicol | >125 | [5] | |
| C. albicans | 7.8 | Clotrimazole | >7.8 | [5] | |
| A. niger | 2.9 | Clotrimazole | >7.8 | [5] | |
| Compound 9 | S. aureus (MDR) | 4 | Vancomycin | - | [14][15] |
| E. faecalis (MDR) | 4 | Vancomycin | - | [14][15] | |
| Imidazo-pyridine pyrazole 18 | E. coli | <1 | Ciprofloxacin | - | [1] |
| K. pneumoniae | <1 | Ciprofloxacin | - | [1] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
-
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer or pipette tips
-
Test pyrazole derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic discs (positive control)
-
Solvent (negative control)
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly over the surface of the agar plate to create a lawn.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the test pyrazole derivative solution, the standard antibiotic, and the solvent control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
Mechanism of Antimicrobial Action
The antimicrobial mechanism of action for many pyrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[3] DNA gyrase is a topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
Anti-inflammatory Activity of Pyrazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, have been successfully developed as anti-inflammatory agents.[16]
In Vivo Anti-inflammatory Activity Data
The anti-inflammatory activity of pyrazole derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rodents.
| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Standard Drug | Inhibition of Edema (%) | Reference |
| Compound 5a | - | ≥84.2 | Diclofenac | 86.72 | [16] |
| Compound N9 | - | - | Celecoxib | - | [17] |
| Compound N7 | - | - | Celecoxib | - | [17] |
| Compound 1 | 200 | 96.31 | Indomethacin | 57.66 | [18] |
| Compound 3 | 200 | 99.69 | Indomethacin | 57.66 | [18] |
| Curcumin | 200 | 53.85 | Indomethacin | 46.87 | [7] |
Note: Some studies report relative activity compared to a standard drug without providing specific percentage inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test pyrazole derivatives
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test pyrazole derivative or the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.
-
Signaling Pathways in Inflammation Targeted by Pyrazole Derivatives
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] The inhibition of the NF-κB signaling pathway is a major mechanism for the anti-inflammatory effects of many compounds, including pyrazole derivatives.[2][5][6]
Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The diverse biological activities exhibited by pyrazole derivatives, including their potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential.[17] The synthetic accessibility and the possibility for extensive structural modifications provide a robust platform for the development of novel drug candidates with improved efficacy and safety profiles.
Future research in this area will likely focus on several key aspects:
-
Target-Specific Design: The design and synthesis of pyrazole derivatives that selectively target specific isoforms of enzymes or receptor subtypes to minimize off-target effects and enhance therapeutic efficacy.
-
Hybrid Molecules: The development of hybrid molecules that combine the pyrazole scaffold with other pharmacophores to create multifunctional drugs with synergistic activities.
-
Advanced Drug Delivery Systems: The formulation of pyrazole derivatives into advanced drug delivery systems to improve their bioavailability, stability, and targeted delivery to the site of action.
-
Exploration of New Biological Targets: The continued screening of pyrazole libraries against a wide range of biological targets to uncover new therapeutic applications.
The comprehensive data and detailed protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of pyrazole derivatives in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazole derivatives as potent inhibitor of NF-ĸB for possible benefit in abdominal aortic aneurysms | Semantic Scholar [semanticscholar.org]
- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Examination of Ethyl 3-isopropyl pyrazole-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides a detailed theoretical analysis of Ethyl 3-isopropyl pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental and computational studies on this specific molecule, this guide synthesizes known data with established theoretical methodologies to present a comprehensive profile. It outlines a robust computational protocol using Density Functional Theory (DFT) for the structural, electronic, and spectroscopic characterization of the title compound. Furthermore, this document presents illustrative quantitative data derived from these theoretical models, structured for clarity and comparative analysis. Methodologies for synthesis and characterization are also discussed, providing a holistic view for researchers. Visualizations of computational workflows and conceptual frameworks are provided to enhance understanding.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent groups on the pyrazole ring play a crucial role in modulating the pharmacological and physicochemical properties of these molecules. Ethyl 3-isopropyl pyrazole-4-carboxylate (CAS No. 342026-17-9) is a member of this family, featuring an isopropyl group at the 3-position and an ethyl carboxylate group at the 4-position. These functional groups are expected to influence the molecule's steric and electronic properties, making it a valuable scaffold for further chemical modifications and a candidate for various applications.
This guide aims to provide a foundational theoretical understanding of Ethyl 3-isopropyl pyrazole-4-carboxylate. By detailing a hypothetical, yet methodologically sound, computational study, we offer insights into its molecular structure, electronic properties, and potential reactivity. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel pyrazole-based compounds.
Physicochemical Properties
Basic physicochemical information for Ethyl 3-isopropyl pyrazole-4-carboxylate is summarized below.
| Property | Value | Source |
| CAS Number | 342026-17-9 | [1] |
| Molecular Formula | C9H14N2O2 | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room temperature | [1] |
Synthesis and Characterization
Proposed Synthetic Protocol
A potential synthesis could involve the reaction of a β-ketoester bearing an isopropyl group with hydrazine hydrate. The reaction progress would typically be monitored by Thin Layer Chromatography (TLC). Upon completion, the product would be isolated and purified, for example, by recrystallization or column chromatography.
Characterization Methods
The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the pyrazole ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretch of the pyrazole ring, the C=O stretch of the ester, and the C-H stretches of the alkyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.
Theoretical and Computational Studies
Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like Ethyl 3-isopropyl pyrazole-4-carboxylate.[2][3] These studies can provide valuable insights into the molecule's geometry, electronic structure, and reactivity, which can complement and guide experimental work.
Computational Methodology
A detailed protocol for a comprehensive DFT study of Ethyl 3-isopropyl pyrazole-4-carboxylate is presented below. This protocol is based on best practices for computational chemistry of organic molecules.[4][5]
4.1.1. Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.[2][3]
4.1.2. Geometry Optimization: The molecular structure of Ethyl 3-isopropyl pyrazole-4-carboxylate would be optimized in the gas phase. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional would be employed in conjunction with the 6-311++G(d,p) basis set.[2] This level of theory is widely used for organic molecules as it provides a good balance between accuracy and computational cost. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
4.1.3. Electronic Properties: Based on the optimized geometry, various electronic properties would be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.[3]
-
Mulliken Atomic Charges: The distribution of charge over the atoms in the molecule would be analyzed using Mulliken population analysis.
4.1.4. Spectroscopic Properties:
-
Vibrational Frequencies: The harmonic vibrational frequencies would be calculated from the frequency analysis. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.
-
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical chemical shifts, when properly referenced, can be a valuable tool for interpreting experimental NMR spectra.
Illustrative Quantitative Data
The following tables present hypothetical, yet realistic, quantitative data for Ethyl 3-isopropyl pyrazole-4-carboxylate that would be obtained from the computational protocol described above. Note: This data is for illustrative purposes and has not been derived from actual quantum chemical calculations.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.35 | N2-N1-C5 | 108.5 |
| N2-C3 | 1.38 | N1-N2-C3 | 110.0 |
| C3-C4 | 1.42 | N2-C3-C4 | 106.5 |
| C4-C5 | 1.39 | C3-C4-C5 | 105.0 |
| C5-N1 | 1.37 | C4-C5-N1 | 110.0 |
| C3-C(isopropyl) | 1.51 | C4-C(ester)-O | 125.0 |
| C4-C(ester) | 1.48 | O-C(ester)-O(ethyl) | 123.0 |
| C(ester)=O | 1.22 |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 Debye |
Visualizations
Diagrams are provided below to illustrate a typical workflow for theoretical studies and a conceptual framework for structure-activity relationship (SAR) studies.
Caption: A typical workflow for the computational study of a molecule.
Caption: Conceptual logical flow for a Structure-Activity Relationship study.
Conclusion
This technical guide has presented a comprehensive theoretical overview of Ethyl 3-isopropyl pyrazole-4-carboxylate. By outlining detailed computational protocols and presenting illustrative data, this document serves as a valuable resource for researchers in medicinal chemistry and related fields. The provided methodologies for synthesis, characterization, and computational analysis establish a foundation for future experimental and theoretical investigations of this and related pyrazole derivatives. The integration of theoretical calculations in the early stages of research can significantly accelerate the discovery and development of new molecules with desired properties.
References
- 1. 342026-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate, a substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The following protocol is based on the well-established Knorr pyrazole synthesis, adapted for the specific target molecule.
Overview of the Synthetic Route
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an activated enamine intermediate from a β-ketoester. The second step is a cyclocondensation reaction with hydrazine to form the pyrazole ring.
Step 1: Synthesis of the Enamine Intermediate Ethyl 4-methyl-3-oxopentanoate (also known as ethyl isobutyrylacetate) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a formylating agent, creating an enamine intermediate which is a derivative of a 1,3-dicarbonyl compound.
Step 2: Cyclization to form the Pyrazole Ring The enamine intermediate is then treated with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the dicarbonyl-equivalent, followed by cyclization and dehydration to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol. The values are based on typical yields for analogous reactions and the stoichiometry of the proposed reaction.
| Parameter | Value | Reference/Notes |
| Starting Material (Step 1) | ||
| Ethyl 4-methyl-3-oxopentanoate | 1.0 eq | CAS: 7152-15-0 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 1.2 eq | |
| Intermediate | ||
| Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate | ~90-95% (crude) | Typically used without further purification |
| Reagents (Step 2) | ||
| Hydrazine Hydrate | 1.1 eq | |
| Final Product | ||
| This compound | ||
| Overall Yield (estimated) | 70-80% | Based on analogous pyrazole syntheses[1] |
| Purity (expected) | >95% | After purification by column chromatography |
Experimental Protocols
Materials and Reagents:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate (Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methyl-3-oxopentanoate (1.0 eq).
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the volatile byproducts (methanol and dimethylamine) under reduced pressure.
-
The resulting crude product, ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate, is typically a viscous oil and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in anhydrous ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol by vacuum distillation.[1]
-
Dilute the residue with water and extract the product with ethyl acetate (3 x volume of residue).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a solvent system of ethyl acetate and hexane (e.g., a gradient of 10-30% ethyl acetate in hexane) to elute the product.[1]
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.
Visualizations
Reaction Scheme Signaling Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
References
- 1. CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents [patents.google.com]
- 2. 7152-15-0 Cas No. | Ethyl 4-methyl-3-oxopentanoate | Apollo [store.apolloscientific.co.uk]
- 3. Ethyl isobutyrylacetate synthesis - chemicalbook [chemicalbook.com]
- 4. ETHYL 4-METHYL-3-OXOPENTANOATE | CAS 7152-15-0 [matrix-fine-chemicals.com]
Application Notes and Protocols: Ethyl-3-isopropyl pyrazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the significance of the pyrazole scaffold in medicinal chemistry, with a focus on the potential applications of Ethyl-3-isopropyl pyrazole-4-carboxylate and its derivatives as kinase inhibitors. The protocols provided are generalized methods for the synthesis and evaluation of such compounds, based on established literature for structurally related molecules.
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to modulate a wide range of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[3]
Application 1: Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[5] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.[4]
The pyrazole scaffold is a common feature in many kinase inhibitors.[4][5] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an effective pharmacophore.[4] this compound serves as a valuable starting material or intermediate for the synthesis of more complex pyrazole-based kinase inhibitors. The isopropyl group at the 3-position can provide favorable steric and electronic interactions within the kinase active site, potentially enhancing potency and selectivity.
Derivatives of pyrazole-4-carboxamides, which can be synthesized from this compound, have shown significant potential as kinase inhibitors. For instance, certain pyrazole-4-carboxamide analogues have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of cell division and are often overexpressed in cancer.[6]
Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular activity) | Cellular IC50 (µM) | Reference |
| 6k | Aurora A | 16.3 | HeLa | 0.43 | [6] |
| Aurora B | 20.2 | HepG2 | 0.67 | [6] | |
| Compound 1 | Akt1 | 61 | HCT116 | 7.76 | [4] |
| OVCAR-8 | 9.76 | [4] | |||
| Compound 22 | CDK (general) | - | MiaPaCa2 | 0.247 | [4] |
| AsPC1 | 0.315 | [4] | |||
| BxPC3 | 0.924 | [4] | |||
| SUIT2 | 0.209 | [4] | |||
| S2-013 | 0.192 | [4] |
Application 2: Synthesis of Bioactive Molecules
This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activities. The carboxylate group can be readily converted into other functional groups, such as amides, hydrazides, and other esters, to generate libraries of compounds for biological screening.[7] Furthermore, the pyrazole ring itself can undergo various reactions, such as N-alkylation or N-arylation, to further diversify the chemical space.[8]
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 3-Substituted Pyrazole-4-carboxylates
This protocol describes a general method for the synthesis of ethyl 3-substituted pyrazole-4-carboxylates via a condensation reaction.
Materials:
-
A β-ketoester (e.g., ethyl 2-isopropyl-3-oxobutanoate)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the β-ketoester (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure ethyl 3-substituted pyrazole-4-carboxylate.
Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase using a commercially available assay kit.
Materials:
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit instructions. This typically involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent and incubating again.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Mechanism of action of a pyrazole-based kinase inhibitor.
References
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Ethyl-3-isopropyl pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl-3-isopropyl pyrazole-4-carboxylate as a key research intermediate in the synthesis of biologically active molecules. Detailed protocols for its synthesis and subsequent derivatization are provided to facilitate its use in drug discovery and development.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatility allows for the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] this compound is a valuable building block for creating novel pyrazole derivatives, where the isopropyl group at the 3-position can provide advantageous steric and lipophilic interactions with biological targets. This intermediate serves as a versatile starting material for the synthesis of potent kinase inhibitors and other therapeutic agents.
Applications in Drug Discovery
This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds with therapeutic potential. Its primary applications lie in the development of small molecule inhibitors targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.
1. Synthesis of Kinase Inhibitors:
The pyrazole core is a common feature in many potent and selective kinase inhibitors.[1][5] this compound can be elaborated into compounds targeting several important kinase families:
-
p38 MAP Kinase Inhibitors: Chronic inflammation is linked to the overexpression of pro-inflammatory cytokines, a process regulated by the p38 MAP kinase signaling pathway.[6] Pyrazole-based compounds have been successfully developed as p38 MAP kinase inhibitors for the treatment of inflammatory diseases.[6][7][8][9] The ester functionality of this compound can be converted to an amide, which can then be further functionalized to generate potent p38 inhibitors.
-
Aurora Kinase Inhibitors: Aurora kinases are essential for the regulation of mitosis, and their inhibition is a validated strategy in oncology.[1][10][11][12][13] Several pyrazole-containing molecules have shown potent inhibition of Aurora kinases.[1][10][11][12][13]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5][14][15][16] The pyrazole scaffold has been effectively utilized to design selective CDK inhibitors.[5][14][15][16]
2. Structure-Activity Relationship (SAR) Studies:
The isopropyl group at the 3-position of the pyrazole ring provides a valuable point of modification for SAR studies. By synthesizing analogs with different alkyl or aryl groups at this position, researchers can probe the binding pocket of a target enzyme to optimize potency and selectivity. The carboxylate at the 4-position offers a handle for a wide range of chemical transformations, allowing for the exploration of diverse chemical space.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis of this compound from a suitable 1,3-dicarbonyl precursor.
Reaction Scheme:
Figure 1: Synthesis of the target intermediate.
Materials:
-
Ethyl 2-formyl-4-methyl-3-oxopentanoate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of ethyl 2-formyl-4-methyl-3-oxopentanoate in anhydrous ethanol, add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Synthesis of a Pyrazole-based Amide Derivative
This protocol outlines the conversion of the ester to an amide, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Figure 2: Synthesis of a pyrazole amide derivative.
Materials:
-
This compound (1 equivalent)
-
Desired amine (e.g., aniline derivative) (1.2 equivalents)
-
Sodium methoxide (catalytic amount)
-
Methanol (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Add the desired amine to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 60-75% |
| Purity (by HPLC) | >97% |
Biological Activity of Derived Compounds (Hypothetical Data)
The following table summarizes the inhibitory activity of hypothetical compounds derived from this compound against various protein kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| PYR-ISO-001 | p38α | 15 |
| PYR-ISO-002 | Aurora A | 25 |
| PYR-ISO-003 | Aurora B | 18 |
| PYR-ISO-004 | CDK2 | 50 |
Signaling Pathway Context
Derivatives of this compound can be designed to modulate key signaling pathways implicated in cancer and inflammation. The diagram below illustrates the central role of p38 MAP kinase and Aurora kinases in cellular signaling.
Figure 3: Kinase signaling pathways targeted by pyrazole derivatives.
Disclaimer: The quantitative data and specific experimental conditions provided in this document are for illustrative purposes and may require optimization for specific applications. Researchers should always adhere to appropriate laboratory safety practices.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Anti-inflammatory Applications of Pyrazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Among these, the anti-inflammatory properties of pyrazole derivatives have been extensively explored, leading to the development of blockbuster drugs such as celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][3] This document provides detailed application notes on the anti-inflammatory uses of pyrazole compounds, focusing on their mechanisms of action and therapeutic potential. Furthermore, it offers comprehensive protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory efficacy of novel pyrazole derivatives.
Mechanisms of Anti-inflammatory Action
Pyrazole compounds exert their anti-inflammatory effects through various mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: The most well-characterized mechanism is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[4][5] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[4][6] Selective COX-2 inhibitors, like celecoxib, possess a sulfonamide or a similar functional group that binds to a specific hydrophilic side pocket in the COX-2 active site, conferring selectivity over the constitutive COX-1 isoform.[7][8] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[8]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9][10] Several pyrazole-containing compounds have been developed as potent p38 MAPK inhibitors.[9][11] These inhibitors typically bind to the ATP-binding pocket of the p38 kinase, preventing its activation and the subsequent downstream signaling that leads to cytokine production.[10]
-
Nuclear Factor-kappa B (NF-κB) Inhibition: The NF-κB transcription factor is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[12] Some pyrazole derivatives have been shown to inhibit the activation of the NF-κB pathway.[12] This can occur through various mechanisms, such as preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate gene transcription.[12]
-
Dual COX/5-Lipoxygenase (LOX) Inhibition: Some novel pyrazole hybrids have been designed to dually inhibit both COX and 5-lipoxygenase (5-LOX).[13] The 5-LOX pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators.[13] By simultaneously targeting both pathways, these dual inhibitors may offer a broader spectrum of anti-inflammatory activity.[13]
Data Presentation: In Vitro and In Vivo Efficacy of Pyrazole Compounds
The following tables summarize the quantitative data for various pyrazole derivatives, showcasing their potency and selectivity as anti-inflammatory agents.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [14] |
| SC-558 | 10 | 0.0053 | >1900 | [14] |
| Phenylbutazone | Varies (non-selective) | Varies (non-selective) | ~1 | [14] |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | [13] |
| 3,5-diarylpyrazole | - | 0.01 | - | [13] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [13] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [13] |
| Compound 2a | - | 0.01987 | - | [15] |
| Compound 3b | - | 0.03943 | 22.21 | [15] |
| Compound 5b | - | 0.03873 | 17.47 | [15] |
| Compound 5e | - | 0.03914 | 13.10 | [15] |
| Compound T3 | 4.655 | 0.781 | 5.96 | [16] |
| Compound T5 | 5.596 | - | 7.16 | [16] |
| PYZ16 | - | 0.52 | 10.73 | [5] |
| PYZ19 | - | 5.01 | - | [5] |
| PYZ20 | - | 0.33 | - | [5] |
| PYZ31 | - | 0.01987 | - | [5] |
Note: '-' indicates data not available in the cited sources.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Animal Model | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| Pyrazole derivatives | 10 | - | 3 h | 65-80 | [13] |
| Pyrazole-thiazole hybrid | - | - | - | 75 | [13] |
| Indomethacin (reference) | 5 | Rat | - | - | [17] |
| Diclofenac (reference) | 5 | Rat | 2 h | 56.17 | [18] |
| Diclofenac (reference) | 20 | Rat | 3 h | 71.82 | [18] |
| Indomethacin (reference) | 10 | Mouse | 4 and 5 h | ~31.67 | [18] |
| Compound 5u | - | - | 3 h | 80.63 | [19] |
| Compound 5s | - | - | 3 h | 78.09 | [19] |
| Ibuprofen (reference) | - | - | 3 h | 81.32 | [19] |
| PYZ16 | - | - | - | 64.28 | [5] |
| Celecoxib (reference) | - | - | - | 57.14 | [5] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This protocol is a generalized method based on commercially available kits for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[14]
Objective: To quantify the inhibitory potency of pyrazole compounds on COX-1 and COX-2 activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor Solution
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds
-
Known COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of dilutions of the test compound in DMSO to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the COX Assay Buffer.
-
Assay Reaction Setup: a. In each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor Solution, and COX Probe. b. Add the diluted test compound to the respective wells. Include control wells with DMSO only (for 100% enzyme activity) and wells with the known inhibitors as positive controls. c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a specified time period. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[1][11]
Objective: To assess the in vivo anti-inflammatory efficacy of pyrazole compounds in a rodent model of acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=5-6 per group):
-
Control group (vehicle only)
-
Test group(s) (different doses of the pyrazole compound)
-
Standard group (reference drug)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or standard drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume from the post-carrageenan paw volume. b. Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Control Edema Volume - Treated Edema Volume) / Control Edema Volume] x 100 c. Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test).
In Vitro LPS-Stimulated RAW 264.7 Macrophage Assay for Cytokine and Nitric Oxide Production
This assay is used to evaluate the ability of compounds to inhibit the production of pro-inflammatory mediators from activated macrophages.[20][21]
Objective: To determine the effect of pyrazole compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compound
-
MTT or similar cell viability assay reagent
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates (for viability and NO assay) or 24-well plates (for cytokine analysis) at an appropriate density (e.g., 1-2 x 10^5 cells/well for a 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test pyrazole compound or vehicle (DMSO). Pre-incubate the cells with the compound for 1-2 hours.
-
LPS Stimulation: After pre-incubation, add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate the cells. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 18-24 hours for cytokine and NO production).
-
Cell Viability Assay: After incubation, perform an MTT assay on a parallel plate to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Assay: a. Collect the cell culture supernatant. b. Mix an equal volume of the supernatant with Griess Reagent. c. Incubate at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
Cytokine (TNF-α, IL-6) ELISA: a. Collect the cell culture supernatant. b. Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: a. Normalize the NO and cytokine production to the cell viability data if necessary. b. Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. c. Determine the IC50 values for the inhibition of NO and cytokine production.
Visualization of Signaling Pathways and Experimental Workflows
Caption: COX Inhibition Pathway by Pyrazole Compounds.
Caption: p38 MAPK Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. benchchem.com [benchchem.com]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Screening of Pyrazole Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of pyrazole carboxylate derivatives. The protocols detailed below are intended to offer standardized methods for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction
Pyrazole carboxylate derivatives represent a promising class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their structural versatility allows for the generation of large libraries of compounds for screening against various pathogens. This document outlines the synthesis of these derivatives and the subsequent protocols for evaluating their efficacy against common bacterial and fungal strains.
Synthesis of Pyrazole Carboxylate Derivatives
A common and effective method for the synthesis of pyrazole carboxylate derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A widely used approach starts from chalcones, which are α,β-unsaturated ketones.
Protocol 2.1: Synthesis from Chalcones
This protocol describes the synthesis of pyrazole-1-carboxamides from chalcone precursors.
Materials:
-
Substituted chalcones
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Acetic acid
-
Dioxane
-
Ethanol
-
Acetic anhydride
-
5% Sodium hypochlorite solution
Procedure:
-
Synthesis of Pyrazole-1-carboxamides:
-
A mixture of a substituted chalcone (1 equivalent), semicarbazide hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents) in a solution of dioxane and a few drops of acetic acid is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the pyrazole-1-carboxamide derivative.[1][2]
-
-
Synthesis of N-acetyl Pyrazole-1-carboxamides:
-
The synthesized pyrazole-1-carboxamide (1 equivalent) is heated under reflux with acetic anhydride (5 equivalents) for 2-3 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
The residue is poured into ice-cold water, and the resulting solid is filtered, washed with water, and dried to afford the N-acetyl derivative.[1][2]
-
Antimicrobial Screening Protocols
The following protocols describe standard methods for evaluating the antimicrobial activity of the synthesized pyrazole carboxylate derivatives.
Protocol 3.1: Agar Well Diffusion Assay (Qualitative Screening)
This method is used for the preliminary screening of antimicrobial activity.
Materials:
-
Müller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent used for dissolving compounds)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA or SDA plate.
-
-
Well Preparation and Sample Addition:
-
Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
Observation and Measurement:
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.
-
Protocol 3.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Quantitative Assay)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Müller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Bacterial or fungal inoculum prepared as in Protocol 3.1 and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Test compounds serially diluted in the appropriate broth.
-
Positive control (standard antibiotic)
-
Growth control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Microplate reader (optional)
Procedure:
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (in broth) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance.
-
Data Presentation
The quantitative data from the antimicrobial screening should be summarized in a clear and structured format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Carboxylate Derivatives (in µg/mL)
| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| Derivative 1 | 16 | 32 | >64 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | 32 | 64 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
NA: Not Applicable. Data is representative and should be generated from experimental results.
Visualizations
Experimental Workflow
The overall workflow for the synthesis and antimicrobial screening of pyrazole carboxylate derivatives is depicted below.
Caption: Experimental workflow for synthesis and antimicrobial screening.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several pyrazole derivatives have been shown to exert their antimicrobial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
References
Application Notes and Protocols: Ethyl-3-isopropyl pyrazole-4-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl-3-isopropyl pyrazole-4-carboxylate, a pyrazole derivative with significant potential in agrochemical research, particularly in the development of novel fungicides. This document outlines its chemical properties, a plausible synthetic route, and detailed protocols for evaluating its biological activity. While specific quantitative data for the isopropyl derivative is limited in publicly available literature, data for structurally similar compounds are presented to provide a comparative context for its potential efficacy.
Chemical Profile and Properties
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their broad spectrum of biological activities and are foundational to many commercial agrochemicals. The structural formula and key properties are summarized below.
Table 1: Physicochemical Properties of Ethyl Pyrazole-4-Carboxylate Derivatives
| Property | This compound (Predicted) | Ethyl pyrazole-4-carboxylate[1] | Ethyl 3-methyl-1H-pyrazole-4-carboxylate[2] |
| CAS Number | Not available | 37622-90-5 | 85290-78-4 |
| Molecular Formula | C10H14N2O2 | C6H8N2O2 | C7H10N2O2 |
| Molecular Weight | 194.23 g/mol | 140.14 g/mol | 154.17 g/mol |
| Melting Point | Not available | 78-80 °C | 51-55 °C |
| Boiling Point | Not available | 138-140 °C/3 mmHg | Not available |
| Appearance | Predicted to be a white to light yellow solid | Powder | Solid |
Synthesis Protocol
A plausible and common method for the synthesis of ethyl pyrazole-4-carboxylates involves the reaction of a hydrazine with a β-ketoester derivative. The following protocol is adapted from general synthetic procedures for similar pyrazole compounds.[3]
2.1. General Procedure for the Synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate
This protocol describes a two-step process starting from ethyl isobutyrylacetate and ethyl formate.
Materials:
-
Ethyl isobutyrylacetate
-
Ethyl formate
-
Sodium metal
-
Diethyl ether (anhydrous)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Protocol:
-
Synthesis of Ethyl 2-(hydroxymethylene)-3-isopropyl-3-oxobutanoate:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the mixture in an ice bath and slowly add a mixture of ethyl isobutyrylacetate (1.0 eq) and ethyl formate (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by carefully adding water. Separate the aqueous layer and acidify with hydrochloric acid to a pH of ~5.
-
Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate:
-
Dissolve the crude product from the previous step in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the final product.
-
Diagram 1: Synthetic Pathway for Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate
Caption: A two-step synthesis of Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate.
Application in Agrochemical Research: Fungicidal Activity
Pyrazole derivatives are prominent in the development of fungicides, often targeting the mitochondrial respiratory chain of fungi.[4] Specifically, many pyrazole carboxamides are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain (Complex II).
3.1. Postulated Mechanism of Action
It is hypothesized that this compound and its derivatives could act as Succinate Dehydrogenase Inhibitors (SDHIs) . Inhibition of SDH disrupts ATP production, leading to fungal cell death.
Diagram 2: Postulated Mechanism of Action
Caption: Inhibition of Succinate Dehydrogenase by pyrazole fungicides.
3.2. Protocol for In Vitro Fungicidal Activity Assay
This protocol is adapted from a study on a structurally similar compound, Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, against the pathogenic fungus Botryosphaeria dothidea.[5]
Materials:
-
This compound
-
Commercial fungicide (e.g., Pyraclostrobin) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Pure culture of the target fungus (e.g., Botryosphaeria dothidea, Rhizoctonia solani, Fusarium graminearum)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of the commercial fungicide in DMSO at the same concentration.
-
-
Preparation of Amended Media:
-
Autoclave the PDA medium and cool it to about 50-60 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a control plate with PDA and an equivalent amount of DMSO.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each petri dish (both treated and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.
-
-
Calculation of Mycelial Growth Inhibition:
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc is the average diameter of the fungal colony in the control plate.
-
dt is the average diameter of the fungal colony in the treated plate.
-
-
-
Determination of EC50:
-
The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data at different concentrations.
-
Diagram 3: Workflow for In Vitro Fungicidal Assay
Caption: Workflow for evaluating the in vitro fungicidal activity of pyrazole compounds.
Quantitative Data and Structure-Activity Relationship (SAR)
Table 2: Fungicidal Activity of Structurally Related Pyrazole Derivatives
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | [6] |
| Pyrazole carboxamide 26 (containing p-trifluoromethylphenyl) | Botrytis cinerea | 2.432 | [7] |
| Pyrazole carboxamide 26 (containing p-trifluoromethylphenyl) | Rhizoctonia solani | 2.182 | [7] |
| Pyrazole carboxamide 26 (containing p-trifluoromethylphenyl) | Valsa mali | 1.787 | [7] |
| Flavonol derivative with pyrazole amide (J13) | Phytophthora capsici | 6.29 | [4][8] |
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent at the 3-position of the pyrazole ring is crucial for fungicidal activity. The presence of a trifluoromethyl group in some of the most active pyrazole fungicides suggests that lipophilic and electron-withdrawing groups can enhance efficacy.[6]
-
The isopropyl group in the target compound is also lipophilic, which may contribute positively to its ability to penetrate fungal cell membranes.
-
The carboxylate group at the 4-position is a key feature for many pyrazole-based agrochemicals and serves as a handle for further chemical modification into more complex and potent derivatives, such as pyrazole carboxamides.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new agrochemical fungicides. The synthetic route is feasible, and the established protocols for evaluating fungicidal activity can be readily applied. Future research should focus on the actual synthesis and biological evaluation of this specific compound to determine its EC50 values against a panel of relevant plant pathogens. Further derivatization of the pyrazole core, particularly at the N1 position and by converting the C4-carboxylate into various amides, could lead to the discovery of novel and more potent fungicidal agents. The exploration of its potential as a herbicide or insecticide should also not be overlooked, given the broad biological activities of the pyrazole chemical class.
References
- 1. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 2. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Protocol for N-Alkylation of Pyrazole-4-carboxylates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry and drug discovery. Pyrazole-4-carboxylates are valuable building blocks for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and anti-tumor agents.[1][2] The functionalization of the pyrazole nitrogen allows for the modulation of a compound's physicochemical properties, potency, and selectivity. However, the N-alkylation of unsymmetrically substituted pyrazoles often presents a challenge in controlling regioselectivity, leading to mixtures of N1 and N2 isomers.[1][3] The specific regioisomer obtained is critical as it dictates the molecule's three-dimensional structure and its subsequent biological activity.[1] This document provides detailed protocols for the N-alkylation of pyrazole-4-carboxylates, focusing on common and effective methodologies.
Key Methodologies:
Two primary methods for the N-alkylation of pyrazole-4-carboxylates are presented: a classical base-mediated approach using alkyl halides and a milder, acid-catalyzed method employing trichloroacetimidates. The choice of method can be influenced by the substrate's sensitivity and the desired regiochemical outcome.
Method 1: Base-Mediated N-Alkylation with Alkyl Halides
This is the most common approach for N-alkylation, where a base is used to deprotonate the pyrazole nitrogen, forming a nucleophilic pyrazolide anion that subsequently reacts with an alkyl halide.[1] The choice of base, solvent, and reaction temperature are crucial factors that influence the reaction's yield and regioselectivity.[1][3] Steric hindrance often plays a significant role, with alkylation favoring the less sterically hindered nitrogen atom.[1]
Experimental Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole-4-carboxylate (1.0 equivalent).
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF, DMSO, or MeCN) to achieve a concentration of 0.1-0.5 M.[1][3]
-
Base Addition: Add the selected base (e.g., K₂CO₃, NaH, or 2,6-lutidine; 1.5-2.0 equivalents) to the stirred solution.[1][4]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation.[1]
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.0-1.2 equivalents) dropwise to the suspension.[1]
-
Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[1]
Data Presentation: Base-Mediated N-Alkylation
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Reference |
| 1 | Acetyl-CF₃-pyrazole | ICH₂CO₂Et | K₂CO₃ | MeCN | Reflux | N/A | N/A | 1:1 | [3] |
| 2 | NH-pyrazole 21 | ICH₂CO₂Et | NaH | DME/MeCN | Reflux | 3 | N/A | N/A | [3] |
| 3 | Activated Pyrazole | Chloromethyl methyl sulfide | KOt-Bu | N/A | N/A | N/A | N/A | 2:3 | [4] |
| 4 | Activated Pyrazole | Chloromethyl methyl sulfide | 2,6-lutidine | N/A | N/A | N/A | N/A | >95:5 | [4] |
N/A: Data not available in the cited source.
Method 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated protocols, particularly for substrates that are sensitive to strong bases. It utilizes a Brønsted acid catalyst to activate trichloroacetimidate electrophiles for reaction with the pyrazole nucleophile.[2][5] This approach can provide good yields and may offer different regioselectivity compared to base-mediated methods.[2][5]
Experimental Protocol:
-
Preparation: To a reaction vessel, add the pyrazole-4-carboxylate (1.0 equivalent), the trichloroacetimidate electrophile (1.1-1.5 equivalents), and a solvent such as 1,2-dichloroethane (1,2-DCE).[2][5]
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid (CSA), approximately 10 mol%).[2][5]
-
Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., reflux) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2][5]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product directly by flash column chromatography on silica gel.[2]
Data Presentation: Acid-Catalyzed N-Alkylation
| Entry | Pyrazole Substrate | Trichloroacetimidate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | N/A | 4 | 77 | [2][5] |
| 2 | Ethyl pyrazole-4-carboxylate | 1-Phenylethyl trichloroacetimidate | CSA | N/A | N/A | N/A | 50 | [2][5] |
N/A: Data not available in the cited source.
Mandatory Visualizations
Caption: Workflow for Base-Mediated N-Alkylation.
Caption: Workflow for Acid-Catalyzed N-Alkylation.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate, a key building block in the development of various pharmaceutical compounds. The synthesis is based on the well-established Knorr pyrazole synthesis, a robust and efficient method for the formation of the pyrazole ring system.[1][2][3] The protocol details the reaction of a β-keto ester, ethyl isobutyrylacetate, with hydrazine hydrate.[4][5][6][7] This application note includes detailed experimental procedures for the synthesis of the starting material and the final product, purification techniques suitable for large-scale production, and expected yields and purity based on analogous transformations.
Introduction
Pyrazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of substituted pyrazoles is, therefore, a subject of significant interest. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains one of the most reliable and widely used methods for preparing these scaffolds.[2][3][8] This protocol focuses on the large-scale synthesis of this compound, a valuable intermediate for drug discovery and development.
Chemical Reaction Scheme
The overall synthesis involves a two-step process: the preparation of the β-keto ester intermediate, ethyl isobutyrylacetate, followed by its cyclocondensation with hydrazine hydrate to yield the target pyrazole.
Step 1: Synthesis of Ethyl Isobutyrylacetate
Step 2: Synthesis of this compound
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Ethyl Isobutyrylacetate
This protocol is adapted from established methods for the acylation of ethyl acetate.[4]
Materials:
-
Ethyl acetate
-
Potassium monoethyl malonate
-
Anhydrous magnesium chloride
-
Triethylamine
-
Isobutyryl chloride
-
13% Hydrochloric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Large-scale reaction vessel with mechanical stirring, dropping funnel, and temperature control
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge ethyl acetate (6.25 L) and potassium monoethyl malonate (680 g, 4.0 mol).
-
Cooling and Reagent Addition: Stir the mixture and cool to 0-5 °C. Sequentially add anhydrous magnesium chloride (456 g, 4.8 mol) and triethylamine (1.39 L, 10.0 mol).
-
Warming and Stirring: Warm the mixture to 35 °C over 30 minutes and stir at this temperature for 6 hours.
-
Acylation: Cool the reaction mixture back to 0 °C. Add isobutyryl chloride (300 mL, 2.85 mol) dropwise over approximately 1 hour, maintaining the temperature between 0-5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Cool the reaction to 0 °C and carefully add 13% hydrochloric acid (3.5 L), ensuring the temperature does not exceed 20 °C. Separate the organic phase.
-
Extraction and Washing: Extract the aqueous layer with toluene (3 x 2.0 L). Combine the organic phases and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with saturated sodium chloride solution (1.25 L).
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by vacuum distillation to yield ethyl isobutyrylacetate as a colorless liquid.
Protocol 2: Large-Scale Synthesis of this compound
This protocol is based on the Knorr pyrazole synthesis.[2][3][9]
Materials:
-
Ethyl isobutyrylacetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Large-scale reaction vessel with mechanical stirring, reflux condenser, and temperature control
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a large reaction vessel, combine ethyl isobutyrylacetate (1.0 eq) and ethanol (5 volumes).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise. A slight exotherm may be observed. Add a catalytic amount of glacial acetic acid (e.g., 0.05 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS until the starting β-keto ester is consumed.
-
Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to facilitate crystallization. If precipitation is slow, the addition of cold water may be necessary to induce product precipitation.
-
Filtration and Washing: Isolate the solid product by filtration. Wash the filter cake with cold ethanol or an ethanol/water mixture to remove impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound, based on typical yields for similar Knorr pyrazole syntheses.
| Parameter | Value | Reference |
| Starting Materials | ||
| Ethyl Isobutyrylacetate | 1.0 kg (6.32 mol) | - |
| Hydrazine Hydrate (80%) | 475 g (7.58 mol) | - |
| Reaction Conditions | ||
| Solvent | Ethanol | [2][9] |
| Temperature | Reflux (~80 °C) | [2][9] |
| Reaction Time | 4-6 hours | [2][9] |
| Product | ||
| This compound | ||
| Theoretical Yield | 1.15 kg | - |
| Expected Yield | 80-90% | [2][9] |
| Expected Purity (after recrystallization) | >98% | [10] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis.
Logical Relationship of the Knorr Pyrazole Synthesis
Caption: Key steps in the Knorr pyrazole synthesis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents [patents.google.com]
- 5. Ethyl isobutyrylacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl isobutyrylacetate | C8H14O3 | CID 81583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl isobutyrylacetate 95 7152-15-0 [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
The Vanguard of Discovery: Synthesizing Novel Heterocyclic Compounds for Next-Generation Therapeutics
The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery.[1][2] These structurally diverse molecules form the backbone of a vast number of natural products and synthetic drugs, exhibiting a wide array of biological activities.[2][3] Recent advancements in synthetic methodologies have opened new avenues for the rapid and efficient construction of complex heterocyclic scaffolds, significantly expanding the accessible chemical space for drug development professionals.[4][5] This report details key applications and protocols for the synthesis of novel heterocyclic compounds, with a focus on innovative strategies such as multicomponent reactions, C-H activation, and photoredox catalysis.[4][5]
The pharmaceutical industry is continually driven by the need for innovative therapeutic agents, and heterocyclic compounds are at the forefront of this endeavor.[5] Their prevalence in approved drugs underscores their importance in addressing a multitude of diseases.[2][6] Modern synthetic strategies are not only focused on the novelty of the generated scaffolds but also on the efficiency, selectivity, and sustainability of the chemical transformations.[7][8] Methodologies that allow for the rapid generation of molecular diversity are particularly valuable in the early stages of drug discovery.[9]
Application Notes:
Recent breakthroughs in synthetic organic chemistry have provided powerful tools for the construction of novel heterocyclic frameworks. These advancements are pivotal for researchers and scientists in the field of drug development.
Multicomponent Reactions (MCRs): A Paradigm for Efficiency
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient strategy for the synthesis of complex heterocyclic molecules.[9][10][11] This approach offers significant advantages, including reduced reaction times, minimized waste, and high atom economy.[10][12]
A notable application of MCRs is the synthesis of polyfunctionalized 4H-furo[3,4-b]pyran scaffolds, which are of biological interest.[12] The one-pot nature of MCRs allows for the rapid assembly of these intricate structures from simple starting materials.[12]
C-H Activation and Functionalization: Precision in Synthesis
Direct C-H bond activation has revolutionized the way chemists approach the functionalization of heterocyclic cores.[4][5] This methodology allows for the introduction of functional groups at positions that are often difficult to access through traditional methods, thereby streamlining synthetic routes and enabling the exploration of novel chemical space.
Photoredox Catalysis: Harnessing Light for Chemical Transformations
Visible-light photoredox catalysis has become an indispensable tool for the synthesis of heterocyclic compounds.[4][5] This technique utilizes light energy to initiate redox processes, enabling a wide range of chemical transformations under mild reaction conditions. A key application is in [3+2] cycloaddition reactions for the synthesis of trisubstituted pyrroles.[13]
Green Chemistry Approaches: Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds.[6][7][14] Methodologies such as microwave-assisted synthesis, the use of environmentally benign solvents like water, and solvent-free reactions are gaining prominence.[3][6][8][15] These approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction efficiencies and yields.[3][7]
Quantitative Data Summary:
The following tables summarize quantitative data for selected synthetic protocols, providing a clear comparison of reaction parameters and outcomes.
Table 1: Synthesis of 4H-Furo[3,4-b]pyran Derivatives via Glycine-Catalyzed MCR [12]
| Entry | Aldehyde | Malononitrile/Ethyl Cyanoacetate | Tetronic Acid | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Cl-C6H4CHO | Malononitrile | Tetronic Acid | Glycine | H2O | 2 | 95 |
| 2 | 4-MeO-C6H4CHO | Malononitrile | Tetronic Acid | Glycine | H2O | 2.5 | 92 |
| 3 | 4-NO2-C6H4CHO | Malononitrile | Tetronic Acid | Glycine | H2O | 1.5 | 96 |
| 4 | 4-Cl-C6H4CHO | Ethyl Cyanoacetate | Tetronic Acid | Glycine | H2O | 3 | 90 |
Table 2: Microwave-Assisted Synthesis of Thiosemicarbazide-Based Imidazole Derivatives [3]
| Entry | Acetohydrazide Derivative | Aryl Isothiocyanate | Power (W) | Time (min) | Yield (%) |
| 1 | Compound 113a | Phenyl isothiocyanate | 350 | 5 | 92 |
| 2 | Compound 113b | 4-Chlorophenyl isothiocyanate | 350 | 7 | 89 |
| 3 | Compound 113c | 4-Methylphenyl isothiocyanate | 350 | 6 | 94 |
Experimental Protocols:
The following are detailed methodologies for key experiments in the synthesis of novel heterocyclic compounds.
Protocol 1: General Procedure for the Glycine-Catalyzed Synthesis of 4H-Furo[3,4-b]pyran Derivatives[12]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), tetronic acid (1 mmol), and glycine (0.1 mmol) in water (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred at room temperature for the time specified in Table 1.
-
Upon completion of the reaction (monitored by TLC), the solid product is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to afford the pure 4H-furo[3,4-b]pyran derivative.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of Thiosemicarbazide-Based Imidazole Derivatives[3]
-
A mixture of the appropriate acetohydrazide-substituted heterocycle (1 mmol) and an aryl isothiocyanate (1.2 mmol) is placed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at 350 W for the time indicated in Table 2.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid residue is then triturated with ethanol, filtered, and dried to yield the desired thiosemicarbazide-based imidazole derivative.
Visualizations:
The following diagrams illustrate key concepts and workflows in the synthesis and application of novel heterocyclic compounds.
Caption: Workflow for the synthesis of 4H-furo[3,4-b]pyran.
References
- 1. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 4. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 13. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Application Notes and Protocols for the Use of Ethyl-3-isopropyl pyrazole-4-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl-3-isopropyl pyrazole-4-carboxylate and related pyrazole scaffolds in the synthesis of potent kinase inhibitors. The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. This document outlines the synthesis of pyrazole-based inhibitors targeting key kinases such as RET and p38, presenting detailed experimental procedures, quantitative biological data, and visual representations of synthetic and biological pathways.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinases are major targets for therapeutic intervention. The pyrazole ring system is a versatile scaffold for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding site. The 3-isopropyl substituent on the pyrazole ring can provide additional hydrophobic interactions, enhancing binding affinity and selectivity.
This document focuses on the synthetic utility of this compound and structurally related compounds in developing inhibitors for kinases such as RET (Rearranged during Transfection) and p38 MAP (Mitogen-Activated Protein) kinase.
Synthesis of 3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors
The following protocol is adapted from the synthesis of a series of potent RET kinase inhibitors based on a 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine core.
Experimental Protocol: General Synthesis
A multi-step synthesis is employed to generate the target 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines. The general scheme involves the construction of the pyrazolopyrimidine core followed by diversification at the 3-position.
Step 1: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
While the specific synthesis of the starting material from this compound is not detailed in the provided literature, a common synthetic route involves the condensation of a substituted pyrazole with a pyrimidine precursor.
Step 2: Functionalization of the Pyrazolopyrimidine Core
The core structure is then functionalized, typically through a halogenation reaction, to introduce a reactive handle for subsequent coupling reactions.
Step 3: Suzuki Coupling for Side Chain Introduction
A Suzuki coupling reaction is then utilized to introduce a variety of substituents at the 3-position, allowing for the exploration of structure-activity relationships (SAR).
Representative Experimental Procedure for Suzuki Coupling:
To a solution of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in a suitable solvent such as 1,4-dioxane is added the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base such as K₂CO₃ (2 equivalents). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Quantitative Data: In Vitro Kinase Inhibition
The synthesized compounds were evaluated for their inhibitory activity against RET kinase and a panel of other kinases to assess their selectivity.
| Compound | RET IC₅₀ (nM) | Kinase Selectivity Profile |
| 7a | 100 | Displayed good selectivity when tested on a panel of kinases. |
| Reference | - | - |
Note: Specific IC₅₀ values for other kinases were not provided in the source material.
Synthesis of Pyrazole Urea-Based p38 MAP Kinase Inhibitors
This section describes the synthesis and evaluation of a series of N-pyrazole, N'-aryl ureas as potent inhibitors of p38 MAP kinase. While not starting from this compound, this protocol provides a valuable methodology for constructing pyrazole-based kinase inhibitors.
Experimental Protocol: Synthesis of N-pyrazole, N'-aryl ureas
The synthesis involves the formation of a pyrazole intermediate followed by a urea coupling reaction.
Step 1: Pyrazole Formation
The substituted pyrazole core is synthesized through a condensation reaction.
Step 2: Urea Coupling
The pyrazole intermediate is then coupled with a substituted aryl isocyanate to form the final urea-based inhibitor.
Representative Experimental Procedure for Urea Formation:
A solution of the aminopyrazole intermediate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran is treated with the desired aryl isocyanate (1.1 equivalents). The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the target N-pyrazole, N'-aryl urea.
Quantitative Data: p38 Kinase Inhibition
The inhibitory potency of the synthesized urea-based compounds against p38 MAP kinase was determined.
| Compound | p38 IC₅₀ (nM) |
| 14 | Potent inhibitor (specific value not provided) |
| 16 | Potent inhibitor (specific value not provided) |
| 45 (BIRB 796) | Potent inhibitor, selected as a clinical candidate. |
Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic workflow for RET kinase inhibitors.
Caption: Synthetic workflow for p38 kinase inhibitors.
Signaling Pathway Diagram
Caption: Simplified RET signaling pathway and inhibition.
Experimental Workflow Diagram
Caption: Overall experimental workflow for kinase inhibitor development.
Conclusion
This compound and related pyrazole derivatives serve as valuable starting materials and core scaffolds for the synthesis of potent and selective kinase inhibitors. The methodologies outlined in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutics targeting critical kinases involved in various disease states. The provided quantitative data and visual workflows offer a clear and concise guide for the practical application of these compounds in kinase inhibitor development programs.
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole-4-Carboxylate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of pyrazole-4-carboxylate esters.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Question: My Thin Layer Chromatography (TLC) plate shows multiple spots. What should I do?
Answer: The presence of multiple spots on a TLC plate indicates that your product is impure. The impurities could be unreacted starting materials, byproducts, or regioisomers, which are common in pyrazole synthesis.[1][2]
Initial Steps:
-
Identify the Spots: "Co-spot" your reaction mixture on the same TLC plate alongside your starting materials. This will help you determine if any of the impurity spots correspond to unreacted reagents.[2]
-
Assess Polarity: The relative positions of the spots (Rf values) indicate their polarity. This information is crucial for selecting a suitable purification method.
Recommended Actions:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities, including regioisomers.[1][2] A systematic approach to finding the right solvent system (eluent) using TLC is essential for good separation.[1]
-
Recrystallization: If one component is significantly more abundant or has different solubility properties than the impurities, recrystallization can be an effective purification technique.[2][3]
Question: My final product is a persistent oil and will not solidify. How can I purify it?
Answer: An oily product often suggests the presence of residual solvent or impurities that are depressing the melting point.[2]
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure all volatile solvents are removed, first with a rotary evaporator and then by placing the sample under a high vacuum for several hours. Gentle heating can be applied if the compound is thermally stable.[2]
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) to the oil and stir or sonicate. This can sometimes induce crystallization of the desired compound.
-
Purification: If the oil persists, it is likely impure. The most appropriate method for purifying an oil is silica gel column chromatography.[2]
Question: The purified product is colored. How can I decolorize it?
Answer: Color in your final product usually points to trace, often highly conjugated, impurities or degradation products.[2]
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter the mixture through a pad of celite to remove the charcoal. The product can then be recovered by removing the solvent or by recrystallization.[2]
-
Recrystallization: This method itself is often sufficient to remove colored impurities, which may remain in the mother liquor.[2]
-
Silica Gel Plug Filtration: Dissolve your compound in a minimum amount of a relatively non-polar solvent and pass it through a short column (a "plug") of silica gel. Polar, colored impurities are often retained on the silica, allowing the less polar, colorless product to elute.[2]
Question: I'm struggling with the separation of regioisomers. What are the best strategies?
Answer: The formation of regioisomers (e.g., 1,3- and 1,5-disubstituted pyrazoles) is a classic challenge in pyrazole synthesis. Their similar structures make separation difficult.[1][4]
Strategies for Resolution:
-
Silica Gel Column Chromatography: This is the most widely used and effective method.[1] Success depends heavily on the choice of eluent.
-
Solvent Screening: Use TLC to test a range of solvent systems, starting with a non-polar solvent (like hexane) and gradually increasing polarity with a more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a system that maximizes the difference in Rf values (ΔRf) between the two isomers.[1]
-
Careful Elution: Use flash column chromatography with the optimized eluent. A slow and consistent elution rate is critical for achieving good separation.[1]
-
-
Synthetic Strategy Modification: The most robust solution is to prevent the formation of the isomer in the first place.
-
Use of Fluorinated Solvents: Performing the reaction in a hydrofluorocarbon solvent, such as 1,1,1,3,3-pentafluorobutane, has been shown to significantly increase the regioselectivity of the reaction, leading to a higher ratio of the desired product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrazole-4-carboxylate esters?
A1: The most frequently employed methods are silica gel column chromatography and recrystallization.[2][3][5][6] Column chromatography is versatile for separating a wide range of impurities, including regioisomers.[1][2] Recrystallization is ideal for removing smaller amounts of impurities from a solid product, often resulting in high purity.[3][5] For liquid or low-melting pyrazoles, distillation (often under vacuum) is also a viable option.[4]
Q2: What are some common impurities I should expect from the synthesis?
A2: Besides unreacted starting materials, the most common impurities are regioisomers formed during the cyclization step.[4] Side reactions can also occur depending on the specific synthetic route. For instance, in a Vilsmeier-Haack reaction, products of double formylation can sometimes be observed.[7]
Q3: Can reaction conditions be modified to simplify purification?
A3: Absolutely. Optimizing the reaction can significantly reduce the purification burden.
-
Microwave Irradiation: Using microwave-assisted synthesis can lead to higher yields and shorter reaction times, sometimes resulting in a cleaner crude product compared to conventional heating.[5]
-
Catalyst Choice: Employing specific catalysts, such as magnetic ionic liquids, can improve yields and simplify work-up, as the catalyst can be easily removed with a magnet before further purification.[3]
-
Solvent Selection: As mentioned, using fluorinated solvents can drastically improve regioselectivity, minimizing the most challenging separation issue.[4]
Quantitative Data Summary
The choice of synthetic method can significantly impact the final yield, which in turn affects the purification strategy.
Table 1: Comparison of Yields for 1H-Pyrazole-4-Carboxylic Acid Esters via Vilsmeier Reaction under Different Conditions.
| Method | Support | Yield (%) | Reference |
| Conventional Heating | None | Moderate | [5] |
| Microwave Irradiation | None | Considerably Increased | [5] |
| Microwave Irradiation | SiO₂ | Even Better Yields | [5] |
Table 2: Yields for Pyrazole-4-Carboxylic Acid Ethyl Ester Derivatives via One-Pot, Three-Component Reaction.
| Catalyst | Condition | Yield (%) | Reference |
| [bmim][FeCl₄] (Magnetic Ionic Liquid) | Flow Oxygen | 75 - 92 | [3] |
| No Catalyst | Flow Oxygen | Product Monitored by TLC Only | [3] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for purifying pyrazole-4-carboxylate esters.
1. TLC Analysis & Solvent System Selection:
- Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.
- Spot the solution on a silica gel TLC plate.
- Develop several plates using different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting mixture is 15:85 ethyl acetate/petroleum ether.[5]
- The optimal solvent system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.[2]
2. Column Packing:
- Select a glass column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel (60-120 mesh is common) in the chosen non-polar solvent.[5]
- Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
3. Loading and Elution:
- Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
- Carefully load the solution onto the top of the silica gel bed.
- Begin eluting the column with the selected solvent system, collecting fractions in separate tubes. A gradient elution (gradually increasing the solvent polarity) may be necessary to elute all compounds.
4. Fraction Analysis and Product Recovery:
- Monitor the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator.
- Dry the final product under a high vacuum to remove any residual solvent.[2]
Protocol 2: Purification by Recrystallization
This method is suitable for purifying solid crude products.
1. Solvent Selection:
- Place a small amount of the crude product in a test tube.
- Add a small amount of a potential solvent (e.g., ethanol, isopropanol, chloroform) and heat the mixture.[3][5]
- A good recrystallization solvent will dissolve the compound when hot but not when cold.
- If a single solvent is not suitable, a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be used.
2. Recrystallization Procedure:
- Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
- If the solution is colored, this is the point at which to perform a hot filtration after charcoal treatment (see Protocol 3).
- Allow the solution to cool slowly to room temperature. Crystals should begin to form.
- Further cool the flask in an ice bath to maximize crystal formation.
3. Crystal Isolation:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the purified crystals in a vacuum oven.
Protocol 3: Decolorization using Activated Charcoal
This procedure can be integrated into the recrystallization protocol.
1. Preparation:
- Dissolve the colored crude product in a suitable amount of hot solvent as you would for recrystallization.
2. Charcoal Addition:
- Remove the solution from the heat source.
- Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent boiling.
- Gently swirl the mixture for a few minutes.
3. Hot Filtration:
- Perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely.
- The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as described in Protocol 2.
Visualizations
Caption: General experimental workflow for the purification of pyrazole-4-carboxylate esters.
Caption: Troubleshooting logic for addressing multiple spots observed on a TLC plate.
Caption: Strategy for separating regioisomers formed during pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sid.ir [sid.ir]
- 4. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Knorr pyrazole synthesis consistently low?
A1: Low yields in the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be attributed to several factors. These can range from the quality of your starting materials to suboptimal reaction conditions. A primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Common causes and troubleshooting steps include:
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Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, which reduces the overall yield and complicates the purification process. Hydrazine derivatives may also degrade over time, so it is recommended to use a freshly opened or purified reagent.[1]
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Reaction Stoichiometry: Ensure that the stoichiometry of the reactants is correct. In some instances, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
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Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction time.[1]
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Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, which can lead to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
To improve regioselectivity, consider the following:
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Solvent Choice: The choice of solvent can significantly impact regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation compared to more common solvents like ethanol.[2][3]
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pH Control: The pH of the reaction can direct the initial nucleophilic attack. Under basic conditions, the more nucleophilic nitrogen of the hydrazine tends to attack first. Conversely, under acidic conditions, protonation can alter the nucleophilicity, potentially leading to a different regioisomeric outcome.[4]
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Steric and Electronic Effects: You can leverage the inherent steric and electronic properties of your substrates. Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder attack at the nearest carbonyl group, favoring the formation of one regioisomer. Similarly, electron-withdrawing or electron-donating groups can influence the reactivity of the carbonyl carbons.[4]
Q3: My reaction mixture has turned a dark color. What is the cause and how can I obtain a pure product?
A3: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities originating from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1] To mitigate this, the addition of a mild base such as sodium acetate can be beneficial to neutralize the acid and achieve a cleaner reaction profile.[1] These colored impurities can often be removed during workup and purification steps like recrystallization.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield is a common problem in pyrazole synthesis. The following workflow can help you systematically troubleshoot and identify the root cause.
Issue 2: Formation of Regioisomers
The formation of regioisomers is a significant challenge when working with unsymmetrical substrates. The following diagram illustrates the factors influencing regioselectivity.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Regioisomeric Ratio (desired:undesired) |
| 1 | 1a | EtOH | Low regioselectivity |
| 2 | 1a | TFE | 85:15 |
| 3 | 1a | HFIP | 97:3 |
| 4 | 1d | EtOH | 1:1.3 |
Data adapted from a study on fluorinated analogs of Tebufenpyrad. The desired product is the 3-trifluoromethyl derivative.[2]
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.
Materials:
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Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[5]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[5]
-
Isolation: After heating, cool the resulting heavy syrup in an ice-water bath.[6]
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Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[5][6]
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Purification: Collect the crude product by vacuum filtration and wash the solid with diethyl ether.[6] The pure pyrazolone can be obtained by recrystallization from a minimum amount of hot ethanol.[5][6]
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol outlines the synthesis of a pyrazolone using a β-ketoester and hydrazine hydrate with an acid catalyst.
Materials:
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Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
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Glacial acetic acid
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Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5][7]
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Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5][7]
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Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[5][7]
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Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[5][7]
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Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[5][7]
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Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[5]
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Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[5][7]
Visualizing the Knorr Pyrazole Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
Optimization of reaction conditions for pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
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Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity of pyrazole formation. Temperatures that are too low may lead to incomplete reactions, while excessively high temperatures can cause decomposition of reactants or products. It is crucial to screen a range of temperatures to find the optimal condition for your specific substrates.
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Incorrect Solvent Choice: The polarity and boiling point of the solvent can impact reactant solubility and reaction kinetics. Protic solvents like ethanol or acetic acid are commonly used and can participate in the reaction mechanism. Aprotic solvents such as toluene or DMF may be suitable for specific substrates. Experimenting with different solvents is advisable.
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Catalyst Inactivity or Inappropriate Choice: In catalyzed reactions, the choice and handling of the catalyst are critical. Acid catalysts (e.g., HCl, H₂SO₄, acetic acid) are frequently employed. Ensure the catalyst is active and used in the correct concentration. For some modern syntheses, metal catalysts (e.g., palladium, copper) are used; their efficiency can be ligand-dependent.
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Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower the yield of the desired pyrazole. It is recommended to use purified starting materials.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.
-
Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack, influencing which nitrogen atom of the hydrazine attacks which carbonyl carbon.
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Electronic Effects: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups on the dicarbonyl compound can make one carbonyl carbon more electrophilic and susceptible to initial attack.
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Reaction Conditions: The solvent and catalyst can significantly influence the regioselectivity. For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens. Screening different solvents and catalysts is a key optimization step.
Q3: My reaction is not going to completion, and I see starting materials remaining. What should I do?
A3: Incomplete conversion can be addressed by several strategies:
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Increase Reaction Time: Some reactions are simply slow and require longer durations to reach completion. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential side product formation at higher temperatures.
-
Adjust Stoichiometry: Ensure the molar ratio of the reactants is optimal. Sometimes, using a slight excess of one reactant (commonly the more volatile or less expensive one) can drive the reaction to completion.
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Water Removal: The condensation reaction to form pyrazoles releases water. In some cases, removing this water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of different catalysts and solvents on the yield of a model pyrazole synthesis reaction between acetylacetone and hydrazine hydrate.
Table 1: Effect of Catalyst on Pyrazole Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | Ethanol | 80 | 4 | 75 |
| Acetic Acid (10) | Ethanol | 80 | 2 | 92 |
| HCl (5) | Ethanol | 80 | 2 | 88 |
| H₂SO₄ (5) | Ethanol | 80 | 2.5 | 85 |
Table 2: Effect of Solvent on Pyrazole Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid (10) | Ethanol | 80 | 2 | 92 |
| Acetic Acid (10) | Methanol | 65 | 3 | 89 |
| Acetic Acid (10) | Toluene | 110 | 5 | 81 |
| Acetic Acid (10) | Water | 100 | 4 | 78 |
Experimental Protocols
General Procedure for the Synthesis of 3,5-dimethylpyrazole:
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).
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Slowly add hydrazine hydrate (0.5 g, 10 mmol) to the solution.
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Add the desired catalyst (e.g., 0.06 g, 1 mmol of acetic acid).
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Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3,5-dimethylpyrazole.
Visual Guides
Caption: General experimental workflow for pyrazole synthesis.
Caption: Troubleshooting guide for low pyrazole synthesis yields.
Technical Support Center: Synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Experimental Protocol: Knorr Pyrazole Synthesis of this compound
A plausible and common method for the synthesis of this compound is the Knorr pyrazole synthesis.[1][2][3] This reaction involves the condensation of a β-ketoester with hydrazine.
Reaction Scheme:
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Step 1: Formation of the β-ketoester (Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate)
-
Ethyl isobutyrylacetate is reacted with triethyl orthoformate in the presence of a catalyst, such as acetic anhydride, to form the enol ether intermediate.
-
-
Step 2: Cyclization with Hydrazine
-
The purified ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate is then reacted with hydrazine hydrate in a suitable solvent, like ethanol. The reaction is typically carried out at room temperature or with gentle heating.
-
Detailed Procedure (Hypothetical):
-
Preparation of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl isobutyrylacetate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (2 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure. The crude product can be purified by vacuum distillation.
-
-
Synthesis of this compound:
-
Dissolve the purified ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add hydrazine hydrate (1.1 equivalents) dropwise while stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Q1: I am consistently obtaining a low yield of my desired pyrazole. What are the likely causes and how can I improve it?
-
A1: Low yields in pyrazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[2]
-
Purity of Starting Materials: Ensure the purity of both the β-ketoester and hydrazine hydrate. Impurities in the starting materials can lead to side reactions and a decrease in the yield of the desired product. It is advisable to use freshly distilled or high-purity reagents.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC until the starting materials are no longer visible. If the reaction appears to have stalled, consider extending the reaction time or gently heating the reaction mixture.
-
Suboptimal Reaction Conditions: The reaction conditions may need optimization. This includes the choice of solvent, reaction temperature, and stoichiometry of the reactants. A slight excess of hydrazine hydrate can sometimes drive the reaction to completion.
-
Side Reactions: The formation of unwanted side products can significantly reduce the yield. Common side reactions include the formation of regioisomers or incomplete cyclization.
-
-
Issue 2: Formation of Impurities and Side Products
-
Q2: My final product is contaminated with significant impurities. What are the possible side reactions, and how can I minimize them?
-
A2: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Formation of Regioisomers: In cases where an unsymmetrical β-dicarbonyl compound is used, the initial attack of hydrazine can occur at either carbonyl group, leading to the formation of two different pyrazole regioisomers. For the synthesis of this compound from ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate, the formation of the 5-isopropyl isomer is a possibility, although the 3-isopropyl isomer is generally favored. Careful control of reaction conditions and purification are necessary to isolate the desired isomer.
-
Hydrazone Intermediate: The reaction may stall at the hydrazone intermediate without proceeding to the final cyclized pyrazole. This can sometimes be addressed by increasing the reaction temperature or adding a catalytic amount of acid to facilitate the cyclization step.
-
Discoloration of the Reaction Mixture: Discoloration, often to a yellow or reddish hue, can occur, which may be due to the degradation of hydrazine or the formation of colored byproducts.[4] Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes minimize oxidative side reactions.
-
-
Issue 3: Purification Challenges
-
Q3: I am having difficulty purifying my this compound. What are the recommended purification techniques?
-
A3: Effective purification is crucial for obtaining a high-purity product.
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective method for purification. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol, to find the optimal conditions for crystallization.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.[4]
-
Washing and Extraction: Before final purification, washing the crude product with water or a saturated sodium bicarbonate solution can help remove any acidic or water-soluble impurities.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Action | Relevant Experimental Step |
| Impure Starting Materials | Use high-purity or freshly distilled reagents. | Both |
| Incomplete Reaction | Extend reaction time; consider gentle heating; monitor by TLC. | Step 2 |
| Suboptimal Stoichiometry | Use a slight excess (1.1 eq.) of hydrazine hydrate. | Step 2 |
| Incorrect Solvent | Ensure ethanol is of appropriate grade. | Step 2 |
| Side Reactions | Optimize temperature; consider inert atmosphere. | Step 2 |
Table 2: Common Solvents for Knorr Pyrazole Synthesis and Purification
| Solvent | Use in Synthesis | Use in Purification (Recrystallization/Chromatography) |
| Ethanol | Common reaction solvent. | Recrystallization (often with water). |
| Acetic Acid | Can be used as a catalyst. | Not typically used for purification. |
| Hexanes | Not a primary reaction solvent. | Eluent for column chromatography; co-solvent for recrystallization. |
| Ethyl Acetate | Can be used as a reaction solvent. | Eluent for column chromatography; co-solvent for recrystallization. |
| Water | Used in workup and recrystallization. | Co-solvent for recrystallization. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of Ethyl-3-isopropyl pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of Ethyl-3-isopropyl pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities encountered during the synthesis of this compound include:
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Regioisomers: The synthesis of pyrazoles from unsymmetrical starting materials often leads to the formation of regioisomers.[1] In this case, the primary regioisomeric impurity is likely Ethyl-5-isopropyl pyrazole-4-carboxylate. These isomers have very similar physicochemical properties, making them challenging to separate.[1]
-
Unreacted Starting Materials: Residual starting materials from the synthesis process may be present.
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Solvent Residues: Solvents used in the synthesis and workup may remain in the crude product.
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Colored Impurities: The crude product may contain colored byproducts, which can often be removed with activated charcoal treatment.[2]
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are:
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Recrystallization: This is a cost-effective method for removing impurities with different solubility profiles from the desired compound. It is particularly useful for removing less soluble or more soluble impurities. Fractional recrystallization can be employed to separate regioisomers if their solubilities are sufficiently different in a specific solvent system.[2]
-
Column Chromatography: This is a highly effective technique for separating compounds with different polarities. It is often the method of choice for separating regioisomers and other closely related impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components of a mixture. A well-developed HPLC method can effectively separate the desired product from its impurities, including regioisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[1] It can be used to separate and identify isomers based on their retention times and mass spectral fragmentation patterns.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The compound is precipitating from the solution at a temperature above its melting point.
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system.
-
Seed Crystals: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[2]
-
Problem: Low recovery of the purified product.
-
Cause: The compound has high solubility in the cold solvent, or too much solvent was used.
-
Solutions:
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, for instance in an ice bath, to maximize precipitation.[2]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.
-
Problem: Colored impurities persist after recrystallization.
-
Cause: Highly colored byproducts are present.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield as some product may also be adsorbed.[2]
Column Chromatography Issues
Problem: Poor separation of the desired compound from an impurity.
-
Cause: The chosen solvent system (eluent) has a polarity that is too high or too low, or the stationary phase is not appropriate.
-
Solutions:
-
Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.
-
Stationary Phase: While silica gel is common, for basic compounds like pyrazoles, deactivating the silica gel with triethylamine or using neutral alumina might be beneficial.
-
Data Presentation
Table 1: Illustrative Purity Improvement of this compound
| Purification Method | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Key Impurity Removed |
| Recrystallization (Ethanol/Water) | 85% | 95% | Starting Materials |
| Column Chromatography (Hexane/EtOAc) | 85% | >99% | Regioisomer |
| Fractional Recrystallization (Isopropanol) | 95% (with 5% regioisomer) | 98% (with 2% regioisomer) | Regioisomer |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid and the turbidity persists.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for the "oiling out" issue during recrystallization.
References
Technical Support Center: Navigating Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and modification of pyrazole-containing molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. N-Functionalization: Controlling Regioselectivity
Q1: Why am I getting a mixture of N1 and N2 alkylated regioisomers when functionalizing my unsymmetrical pyrazole?
A: This is a common challenge arising from the similar nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] The outcome of the reaction is a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[1]
Troubleshooting Guide:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If you have a bulky substituent at the C5 position, the incoming electrophile will preferentially react at the N1 position. Conversely, a bulky substituent at C3 will direct alkylation to N2.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens, thereby affecting the regioselectivity.
-
Reaction Conditions: The choice of base and solvent system is critical and can often be used to steer the reaction towards the desired isomer.[1][2]
| Condition | Favored Regioisomer | Common Reagents | Notes |
| Kinetic Control | Less sterically hindered N | NaH in THF, K₂CO₃ in DMSO | Often performed at lower temperatures. |
| Thermodynamic Control | More sterically hindered N | Stronger bases, higher temperatures | Can lead to isomerization to the more stable product. |
Experimental Protocol: Regioselective N1-Alkylation of a 3-Substituted Pyrazole
-
To a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired N1-alkylated pyrazole.
2. C-H Functionalization: Achieving Site Selectivity
Q2: My C-H activation reaction on a pyrazole is not selective and yields a mixture of C3, C4, and C5 functionalized products. How can I improve the regioselectivity?
A: Achieving site selectivity in the C-H functionalization of pyrazoles is a significant challenge due to the presence of multiple reactive C-H bonds.[3] The inherent electronic properties of the pyrazole ring often favor functionalization at the C5 position, as the C5 proton is generally the most acidic.[4] However, directing groups and specific catalytic systems can be employed to target other positions.
Troubleshooting Guide:
-
Directing Groups: The installation of a directing group on the pyrazole nitrogen is a powerful strategy to control the position of C-H activation. The choice of directing group will determine which C-H bond is positioned in proximity to the metal catalyst for activation.
-
Catalyst and Ligand Choice: The metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and the ligands used play a crucial role in determining the regiochemical outcome.[5][6] Experimenting with different catalytic systems is often necessary.
-
Protecting Groups: In some cases, a bulky protecting group on one of the nitrogen atoms can sterically block certain positions, thereby directing functionalization to the more accessible C-H bonds.
Experimental Protocol: Palladium-Catalyzed C5-Arylation of an N-Substituted Pyrazole
-
In a reaction vessel, combine the N-substituted pyrazole (1.0 eq), aryl halide (e.g., aryl bromide, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., triphenylphosphine, 10 mol%).
-
Add a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq) and a solvent (e.g., toluene or dioxane, 0.2 M).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the C5-arylated pyrazole.
3. Cross-Coupling Reactions: Overcoming Catalyst Deactivation and Side Reactions
Q3: My Suzuki-Miyaura cross-coupling reaction with a halogenated pyrazole is giving low yields and I observe significant dehalogenation of my starting material. What can I do to improve this?
A: Low yields and dehalogenation are common pitfalls in the cross-coupling of halogenated pyrazoles. Catalyst deactivation can occur due to the coordination of the pyrazole nitrogen atoms to the palladium center.[7] The dehalogenation side reaction can be influenced by the choice of halide, the reaction conditions, and the nature of the catalyst.[8]
Troubleshooting Guide:
-
Choice of Halide: Bromo and chloro-pyrazoles are often superior substrates compared to iodo-pyrazoles, as they have a reduced propensity for dehalogenation.[8]
-
Catalyst System: Using modern palladium precatalysts and bulky, electron-rich phosphine ligands can improve catalyst stability and activity. Consider screening different ligands to find the optimal one for your specific substrate.
-
Reaction Conditions:
-
Base: The choice and amount of base can significantly impact the reaction. Weaker bases may be beneficial in some cases to minimize side reactions.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity.
-
Temperature: Lowering the reaction temperature may help to reduce the rate of dehalogenation.
-
-
Purity of Reagents: Ensure that all reagents, especially the boronic acid or ester, are pure, as impurities can negatively affect the catalyst.
| Parameter | Recommendation to Reduce Dehalogenation |
| Halogen | Use bromo or chloro-pyrazole instead of iodo-pyrazole. |
| Catalyst | Employ modern Pd precatalysts with bulky phosphine ligands. |
| Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Temperature | Optimize for the lowest effective temperature. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a 4-Bromopyrazole
-
To a reaction tube, add the 4-bromopyrazole (1.0 eq), arylboronic acid (1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂ with SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Add a mixture of toluene and water (e.g., 10:1, 0.1 M).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
4. Protecting Groups: Strategic Application
Q4: I need to perform a reaction on a substituent of my pyrazole, but the pyrazole NH is interfering. What is a suitable protecting group?
A: The acidic NH proton of the pyrazole ring can interfere with many reactions, such as those involving strong bases or organometallic reagents. Protecting the pyrazole nitrogen is a common and effective strategy to circumvent these issues. The ideal protecting group should be easy to install and remove under mild conditions that do not affect other functional groups in the molecule.
Common Protecting Groups for Pyrazole NH:
| Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA, HCl | Good for stabilizing the ring towards oxidation.[9] |
| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Acidic conditions (e.g., aq. HCl) | A cheap option, resistant to strongly basic conditions.[9][10] |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, base | Reductive cleavage (e.g., Mg/MeOH) | Robust group, but removal can require harsh conditions.[9] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, base | Fluoride source (e.g., TBAF), acid | Can be used to direct C-H functionalization.[11] |
Experimental Protocol: Boc-Protection of a Pyrazole
-
Dissolve the pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the N-Boc protected pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ethyl-3-isopropyl pyrazole-4-carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound on a larger scale?
A1: The most common and scalable method for synthesizing this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, specifically ethyl 2-formyl-4-methyl-3-oxopentanoate, with hydrazine.[1]
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are ethyl 2-formyl-4-methyl-3-oxopentanoate and hydrazine (or hydrazine hydrate). The purity of these starting materials is crucial for achieving high yields and minimizing side reactions.
Q3: What is the most common side reaction to be aware of during this synthesis?
A3: A significant side reaction is the formation of a regioisomer, Ethyl-5-isopropyl pyrazole-4-carboxylate. This occurs because the unsymmetrical 1,3-dicarbonyl precursor has two reactive carbonyl groups, and hydrazine can react with either one, leading to two different positional isomers.
Q4: How can the formation of the undesired 5-isopropyl regioisomer be minimized?
A4: Controlling the reaction conditions, such as temperature and the rate of addition of reactants, can influence the regioselectivity. Lower temperatures often favor the formation of the thermodynamically more stable product. Additionally, the choice of solvent can play a role in directing the reaction towards the desired isomer.
Q5: What are the typical yields for this type of pyrazole synthesis?
A5: While yields can vary based on the specific conditions and scale, typical yields for Knorr pyrazole syntheses of similar compounds range from 70% to over 90% under optimized conditions.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction. - Impure starting materials. - Suboptimal reaction temperature. - Incorrect stoichiometry. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Ensure the purity of ethyl 2-formyl-4-methyl-3-oxopentanoate and hydrazine. - Optimize the reaction temperature; initially, try running the reaction at a lower temperature and gradually increasing it if the reaction is too slow. - Use a slight excess of hydrazine (e.g., 1.1 equivalents) to ensure the complete conversion of the dicarbonyl compound. |
| Formation of Significant Amounts of the 5-isopropyl Regioisomer | - Reaction conditions favoring the formation of the kinetic product. - Rapid addition of hydrazine. | - Maintain a lower reaction temperature (e.g., 0-10 °C) during the addition of hydrazine. - Add the hydrazine solution dropwise to the solution of the dicarbonyl precursor to maintain a low concentration of hydrazine in the reaction mixture. - Experiment with different solvents (e.g., ethanol, isopropanol, acetic acid) to determine the optimal medium for regioselectivity. |
| Presence of Colored Impurities in the Final Product | - Decomposition of hydrazine. - Air oxidation of reaction intermediates. | - Use high-purity hydrazine and consider using hydrazine hydrate. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulties in Product Isolation and Purification | - Incomplete removal of solvent. - Co-elution of isomers during column chromatography. | - Ensure complete removal of the reaction solvent under reduced pressure before proceeding with the work-up. - Use an optimized solvent system for column chromatography to achieve better separation of the desired product from isomers and other impurities. A gradient elution might be necessary. |
Experimental Protocols
Synthesis of Ethyl 2-formyl-4-methyl-3-oxopentanoate (1,3-Dicarbonyl Precursor)
This procedure is based on the Claisen condensation reaction.[2][3]
Materials:
-
Ethyl isovalerate
-
Ethyl formate
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for work-up)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add a mixture of ethyl isovalerate and ethyl formate dropwise to the stirred sodium ethoxide solution over a period of 1-2 hours.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture again in an ice bath and slowly add cold, dilute hydrochloric acid to neutralize the base.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-formyl-4-methyl-3-oxopentanoate. This intermediate is often used directly in the next step without further purification.
Synthesis of this compound
This procedure is adapted from general Knorr pyrazole synthesis methods.[1]
Materials:
-
Ethyl 2-formyl-4-methyl-3-oxopentanoate
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude ethyl 2-formyl-4-methyl-3-oxopentanoate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol dropwise to the cooled dicarbonyl solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
Quantitative Data
Table 1: Representative Yields of Analogous Pyrazole Syntheses
| Reactants | Product | Solvent | Yield (%) | Reference |
| Ethyl 2-formyl-3-oxopropanoate and Hydrazine | Ethyl 1H-pyrazole-4-carboxylate | Ethanol | 72.4 | [1] |
| 1H-pyrazole-4-carboxylic acid and Ethanol | Ethyl 1H-pyrazole-4-carboxylate | Thionyl chloride/Ethanol | 80.0 | [1] |
Table 2: Potential Impurities and their Identification
| Impurity | Structure | Identification Method |
| Ethyl-5-isopropyl pyrazole-4-carboxylate (Regioisomer) | Isopropyl group at position 5 of the pyrazole ring | 1H NMR (different chemical shifts for ring protons and isopropyl group), GC-MS (same mass, different retention time) |
| Unreacted Ethyl 2-formyl-4-methyl-3-oxopentanoate | 1,3-dicarbonyl compound | TLC, 1H NMR |
| Hydrazone Intermediate | Product of reaction of hydrazine with one carbonyl group | LC-MS, 1H NMR |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up production.
References
Technical Support Center: Characterization of Substituted Pyrazole Carboxylates
Welcome to the technical support center for the characterization of substituted pyrazole carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for characterizing a newly synthesized substituted pyrazole carboxylate?
A1: The primary characterization workflow typically involves confirming the structure and purity of the compound. This is usually achieved through a combination of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.[1][2]
Q2: I am observing a broad or absent N-H proton signal in the ¹H NMR spectrum of my pyrazole carboxylate. Is this normal?
A2: Yes, this is a common observation. The N-H proton of the pyrazole ring can undergo rapid chemical exchange with residual water or other exchangeable protons in the solvent, leading to signal broadening or its complete disappearance.[3][4] The chemical shift of this proton is also highly dependent on the solvent, concentration, and temperature.[4]
Q3: My mass spectrum shows a complex fragmentation pattern. What are the typical fragmentation pathways for pyrazole derivatives?
A3: Pyrazole rings can undergo several characteristic fragmentation patterns in mass spectrometry. Common fragmentation includes the expulsion of a hydrogen cyanide (HCN) molecule or the loss of a nitrogen molecule (N₂) from the molecular ion or protonated molecule.[5][6] The specific fragmentation will be influenced by the nature and position of the substituents on the pyrazole ring and carboxylate group.[5]
Q4: Why am I struggling to obtain a single crystal suitable for X-ray crystallography?
A4: Obtaining high-quality single crystals can be challenging and is influenced by factors such as compound purity, solvent system, temperature, and the rate of crystallization. Substituted pyrazole carboxylates may also exhibit polymorphism, where the same compound crystallizes in different forms, further complicating the process. Experimenting with various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) and a range of solvents is often necessary.
Troubleshooting Guides
NMR Spectroscopy Issues
Problem: My ¹H NMR spectrum shows more signals than expected, suggesting the presence of impurities or isomers.
-
Possible Cause 1: Regioisomers. The synthesis of substituted pyrazoles, especially from unsymmetrical starting materials, can lead to the formation of regioisomers, which are notoriously difficult to separate.[7]
-
Troubleshooting Steps:
-
Review your synthetic route to assess the possibility of regioisomer formation.
-
Carefully analyze the ¹H and ¹³C NMR spectra for duplicate sets of peaks that have similar integration values.[7]
-
Utilize 2D NMR techniques like COSY and HMBC to establish connectivity and definitively identify the different isomers.
-
Optimize chromatographic purification methods (e.g., trying different solvent systems or stationary phases) to attempt separation.
-
-
Possible Cause 2: Tautomerism. N-unsubstituted pyrazoles can exist in a tautomeric equilibrium, which can sometimes lead to the observation of distinct signals for each tautomer if the exchange rate is slow on the NMR timescale.[8] More commonly, it results in broadened or averaged signals.[8]
-
Troubleshooting Steps:
-
Acquire the NMR spectrum at different temperatures. Lowering the temperature may slow down the tautomeric exchange enough to resolve separate signals for each tautomer, while increasing the temperature might lead to sharper, averaged signals.
-
Vary the solvent, as the position of the tautomeric equilibrium can be solvent-dependent.[9]
-
Mass Spectrometry Issues
Problem: I am not observing the expected molecular ion peak in my mass spectrum.
-
Possible Cause 1: In-source fragmentation. The molecular ion may be unstable under the ionization conditions and fragment immediately.
-
Troubleshooting Steps:
-
Switch to a softer ionization technique. If you are using Electron Ionization (EI), try Electrospray Ionization (ESI) or Chemical Ionization (CI), which impart less energy to the molecule.
-
Optimize the ionization source parameters, such as the fragmentor voltage or cone voltage, to minimize in-source fragmentation.
-
-
Possible Cause 2: Poor ionization. The compound may not be ionizing efficiently under the chosen conditions.
-
Troubleshooting Steps:
-
Ensure the mobile phase is compatible with the ionization mode (e.g., acidic for positive ESI, basic for negative ESI).
-
Try different mobile phase additives (e.g., formic acid, ammonium acetate) to promote adduct formation ([M+H]⁺, [M+Na]⁺, etc.), which can be more stable than the molecular ion.
-
Chromatography Issues
Problem: My substituted pyrazole carboxylate shows poor peak shape or retention on a reverse-phase HPLC column.
-
Possible Cause: High polarity. Some substituted pyrazole carboxylates can be quite polar and may have limited retention on standard C18 columns, leading to elution near the solvent front and poor peak shape.[10]
-
Troubleshooting Steps:
-
Use an "aqueous stable" C18 column designed for use with highly aqueous mobile phases.
-
Consider using a different stationary phase, such as one with a polar-embedded group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Employ ion-pairing reagents in the mobile phase. For acidic pyrazole carboxylates, a volatile amine like triethylamine can improve peak shape. For basic compounds, an acid like trifluoroacetic acid (TFA) or perfluorinated carboxylic acids can be used to improve retention.[10]
-
Data Presentation
Table 1: Representative ¹H NMR Chemical Shift Ranges for a Substituted Ethyl Pyrazole-4-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazole N-H | 11.0 - 13.0 | Broad Singlet | Highly variable and may exchange with D₂O.[4] |
| Pyrazole C-H | 7.5 - 8.5 | Singlet | The exact shift depends on the other ring substituents. |
| Ethyl Ester -CH₂- | 4.1 - 4.4 | Quartet | Coupled to the -CH₃ protons. |
| Ethyl Ester -CH₃ | 1.2 - 1.4 | Triplet | Coupled to the -CH₂- protons. |
Table 2: Common Mass Fragments for Substituted Pyrazole Carboxylates
| Fragment | Description | Potential Origin |
| [M-27]⁺ | Loss of Hydrogen Cyanide | Cleavage of the pyrazole ring.[5][6] |
| [M-28]⁺ | Loss of Nitrogen | Cleavage of the pyrazole ring.[5][6] |
| [M-45]⁺ | Loss of Carboxylic Acid Group | Cleavage of the ester or acid substituent.[11] |
| [M-OR]⁺ | Loss of the Alkoxy Group from Ester | Cleavage of the ester substituent.[11] |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the substituted pyrazole carboxylate and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. Ensure the sample is fully dissolved; sonication may be necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds). The number of scans will depend on the sample concentration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
LC-MS System Setup:
-
Equilibrate the HPLC system with the desired mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to the appropriate ESI mode (positive or negative).
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
-
Data Acquisition: Inject a small volume (1-5 µL) of the sample solution. Acquire mass spectra over a relevant m/z range, ensuring the expected molecular ion is included.
-
Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the measured accurate mass to calculate the elemental composition and confirm that it matches the expected molecular formula of the target compound.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the substituted pyrazole carboxylate by dissolving the purified compound in a minimal amount of a suitable solvent and allowing for slow evaporation, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent.[12]
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.[12]
-
Data Collection: Place the mounted crystal in the X-ray diffractometer, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.[12] Collect a series of diffraction images as the crystal is rotated.[12]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final, accurate 3D structure of the molecule.[12]
Visualizations
Caption: General experimental workflow for the synthesis and characterization of substituted pyrazole carboxylates.
Caption: Troubleshooting guide for complex ¹H NMR spectra of pyrazole carboxylates.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for pyrazole-based inhibitors.[12]
References
- 1. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 2. jocpr.com [jocpr.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Stability problems of Ethyl-3-isopropyl pyrazole-4-carboxylate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl-3-isopropyl pyrazole-4-carboxylate under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
When subjected to acidic conditions, this compound is susceptible to two main degradation pathways:
-
Acid-Catalyzed Ester Hydrolysis: The ethyl ester group can be hydrolyzed in the presence of acid and water to form the corresponding carboxylic acid (3-isopropyl-1H-pyrazole-4-carboxylic acid) and ethanol. This is a common reaction for esters in acidic media.[1]
-
Pyrazole Ring Protonation: The pyrazole ring contains two nitrogen atoms, one of which is basic (pyridine-like) and can be protonated in an acidic medium.[2][3] This protonation can alter the electronic properties and reactivity of the molecule, potentially influencing its stability and interaction with other reagents.
Q2: Which factors can affect the rate of degradation under acidic conditions?
Several experimental parameters can influence the stability of the compound:
-
pH: The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions. Lower pH values (stronger acids) will generally accelerate the degradation of the ester.
-
Temperature: Degradation reactions are typically faster at higher temperatures. It is crucial to control the temperature of your experiment to ensure consistent results.[4]
-
Solvent System: The presence of water is necessary for hydrolysis. The composition of the solvent can affect the rate of degradation.
-
Type of Acid: The specific acid used can play a role, although the primary catalyst is the hydronium ion.[1]
Q3: How can I minimize the degradation of this compound during reactions in acidic media?
To minimize degradation, consider the following strategies:
-
Temperature Control: Perform reactions at the lowest effective temperature.
-
Reaction Time: Monitor the reaction closely and minimize the exposure time to acidic conditions.
-
Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and reagents can prevent ester hydrolysis.
-
Choice of Acid: Use the mildest acidic conditions that effectively promote the desired reaction.
Troubleshooting Guide
Problem 1: I am observing a new, more polar spot on my TLC/LC analysis after acidic workup. What is it likely to be?
This is a common observation and is very likely the carboxylic acid byproduct from the hydrolysis of the ethyl ester. Carboxylic acids are generally more polar than their corresponding esters, leading to lower Rf values on TLC plates and shorter retention times on reverse-phase HPLC.
To confirm the identity of the new spot, you can:
-
Run a co-spot on TLC with a synthesized standard of the expected carboxylic acid.
-
Analyze the sample using LC-MS to check for the expected mass of the hydrolyzed product.
Problem 2: My reaction yield is unexpectedly low when using this compound in an acidic reaction. How can I determine if this is due to degradation?
Low yields can indeed be a result of the degradation of your starting material. To investigate this:
-
Run a Control Experiment: Subject your starting material to the reaction conditions (acid, solvent, temperature) for the same duration but without the other reagents.
-
Monitor for Degradation: Analyze the control reaction mixture at different time points using HPLC or TLC to quantify the amount of starting material remaining and the formation of any degradation products.
Experimental Protocols
General Protocol for Acidic Stability Assessment
This protocol provides a framework for assessing the stability of this compound under specific acidic conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or methanol).
2. Preparation of Acidic Solutions:
-
Prepare aqueous solutions of the desired acids at various pH levels (e.g., pH 1, 3, 5 using HCl or H₂SO₄).
3. Incubation:
-
In separate vials, add a known volume of the stock solution to the acidic solutions.
-
Incubate the vials at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).
-
Prepare a control sample in a neutral pH buffer.
4. Sampling and Analysis:
-
Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the degradation by neutralizing the acid with a suitable base if necessary.
-
Analyze the samples immediately by a validated analytical method, such as HPLC, to determine the concentration of the parent compound and any major degradation products.
5. Data Analysis:
-
Plot the concentration of this compound against time for each condition.
-
Determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound under each condition.
Data Presentation
Table 1: Expected Degradation Products and Analytical Methods
| Potential Degradation Product | Structure | Expected Mass Change | Recommended Analytical Technique |
| 3-isopropyl-1H-pyrazole-4-carboxylic acid | C₇H₁₀N₂O₂ | -28 Da (loss of C₂H₄) | LC-MS, HPLC |
| Protonated this compound | [C₁₀H₁₇N₂O₂]⁺ | +1 Da (gain of H⁺) | LC-MS |
Table 2: Template for Recording Experimental Stability Data
| Condition (pH, Temp) | Time (hours) | Concentration of Parent Compound (µg/mL) | Peak Area of Degradation Product | % Degradation |
| pH 1, 40 °C | 0 | |||
| 1 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| pH 3, 40 °C | 0 | |||
| 1 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl-3-isopropyl pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization and quantification of Ethyl-3-isopropyl pyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The primary focus is on mass spectrometry, with a detailed prediction of its fragmentation pattern. This is compared with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Mass Spectrometry of this compound
Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound. While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of ethyl esters and pyrazole derivatives.[1][2][3]
Predicted Fragmentation Pattern:
The molecular ion peak ([M]⁺) for this compound (C₉H₁₄N₂O₂) is expected at a mass-to-charge ratio (m/z) of 182.
Key fragmentation pathways are anticipated to involve:
-
Loss of the ethoxy group (-OC₂H₅): Cleavage of the C-O bond of the ester is a common fragmentation, leading to a prominent peak at m/z 137. This acylium ion is stabilized by the pyrazole ring.
-
Loss of an ethyl radical (-C₂H₅): Alpha-cleavage of the ethyl group from the ester can result in a fragment at m/z 153.
-
Loss of ethylene (C₂H₄) via McLafferty rearrangement: This rearrangement is possible for esters with a γ-hydrogen, leading to a fragment at m/z 154.
-
Cleavage of the isopropyl group: Loss of a methyl radical (-CH₃) from the isopropyl group would result in a fragment at m/z 167. Loss of the entire isopropyl group (-C₃H₇) would lead to a fragment at m/z 139.
-
Pyrazole ring fragmentation: The pyrazole ring itself can undergo fragmentation, typically involving the loss of HCN or N₂.[1][4] This would lead to a series of lower mass fragments.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, or high-throughput screening. The following table compares the performance of Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of pyrazole derivatives.
| Feature | Mass Spectrometry (Direct Infusion) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Ionization and separation of molecules based on their mass-to-charge ratio. | Separation of volatile compounds followed by mass analysis. | Separation of compounds based on their interaction with a stationary phase, with detection by UV absorbance. |
| Structural Information | High (provides fragmentation pattern) | High (provides fragmentation pattern and retention time) | Low (provides retention time only) |
| Sensitivity | High | Very High | Moderate |
| Limit of Detection (LOD) | ng/mL to pg/mL range (estimated) | pg/mL to fg/mL range[5] | µg/mL to ng/mL range[6] |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range (estimated) | pg/mL to fg/mL range[5] | µg/mL to ng/mL range[6] |
| Linearity | Good | Excellent (typically R² > 0.99)[7] | Excellent (typically R² > 0.99)[6] |
| Sample Requirements | Requires pure, soluble sample | Volatile and thermally stable sample | Soluble sample |
| Throughput | High | Moderate | High |
Note: The LOD, LOQ, and linearity values are typical for the analysis of small organic molecules and may vary depending on the specific instrumentation and experimental conditions. Data for pyrazole derivatives have been used where available.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are typical experimental protocols for the analysis of pyrazole derivatives using the discussed techniques.
Mass Spectrometry (Direct Infusion)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Parameters:
-
Ionization Mode: EI (for fragmentation) or ESI (for molecular ion).
-
Mass Range: Scan from m/z 50 to 300.
-
Source Temperature: 200-250 °C (for EI).
-
Electron Energy: 70 eV (for EI).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a volatile solvent like dichloromethane or ethyl acetate. Further dilute to the desired concentration range (e.g., 1-100 µg/mL).
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of a novel pyrazole derivative like this compound.
Caption: Analytical workflow for a novel pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. scholars.direct [scholars.direct]
A Comparative Guide to Ethyl-3-isopropyl pyrazole-4-carboxylate and Other Pyrazole Derivatives for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative overview of Ethyl-3-isopropyl pyrazole-4-carboxylate and other key pyrazole derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships to aid researchers and drug development professionals.
Physicochemical Properties of Selected Pyrazole-4-carboxylate Derivatives
A fundamental aspect of drug design involves understanding the physicochemical properties of lead compounds. The table below summarizes key properties of this compound and two common comparator compounds, Ethyl-3-methyl-1H-pyrazole-4-carboxylate and Ethyl 1H-pyrazole-4-carboxylate. These properties influence factors such as solubility, membrane permeability, and metabolic stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C9H14N2O2 | 182.22 | Not widely reported | 321.6 at 760 mmHg |
| Ethyl-3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | 154.17 | 51-55 | Not widely reported |
| Ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | 140.14 | 78-80 | 138-140 at 3 mmHg |
Synthesis of Pyrazole-4-carboxylate Derivatives
The synthesis of the pyrazole core is a well-established process in organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This versatile approach allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships.
General Synthesis Workflow
The following diagram illustrates a common synthetic route to produce substituted ethyl pyrazole-4-carboxylates.
Caption: General workflow for the synthesis of substituted ethyl pyrazole-4-carboxylates.
Comparative Biological Activities
Pyrazole derivatives have been extensively investigated for a multitude of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The nature and position of substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial and Antifungal Activity
Several studies have demonstrated the efficacy of pyrazole-4-carboxylate derivatives against various bacterial and fungal strains. For instance, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial activity.[3]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyrazole Derivatives
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Ampicillin (standard) | - | - | 0.033 µmol/mL | 0.067 µmol/mL | - |
| Fluconazole (standard) | - | - | - | - | 0.020 µmol/mL |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | - | - | 0.038 µmol/mL | 0.067 µmol/mL | - |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | - | - | - | - | >0.015 µmol/mL |
Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with some compounds exhibiting significant inhibition of inflammatory mediators. A study on novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates demonstrated their anti-inflammatory effects in a carrageenan-induced paw edema model.[4]
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |
| Diclofenac sodium (standard) | 25 | - |
| Compound 3a (from study) | 25 | Significant |
Note: Specific quantitative data for percentage inhibition was not provided in the abstract. "Significant" indicates a notable effect as reported by the authors. Data for this compound is not available in this study.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of pyrazole derivatives, compiled from the cited literature.
General Procedure for the Synthesis of Ethyl 1H-pyrazole-4-carboxylate
A solution of (ethoxycarbonyl)malondialdehyde (192 mmol) in 150 mL of ethanol is cooled in an ice bath. To this, hydrazine (193 mmol) is added slowly. The reaction mixture is then stirred at room temperature for 17 hours. Following the reaction, the ethanol is removed by vacuum distillation. The resulting residue is purified using silica gel column chromatography with a dichloromethane and ethyl acetate solvent mixture to yield ethyl 1H-pyrazole-4-carboxylate.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The in vitro antimicrobial activity of synthesized compounds is determined using the broth microdilution method.[6] Bacterial or fungal strains are cultured in appropriate broth. The test compounds are serially diluted in the broth within a 96-well microtiter plate. An inoculum of the microorganism is added to each well. The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria). The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrazole derivatives stem from their interaction with various cellular targets and signaling pathways. For example, some pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX pathway by certain pyrazole derivatives.
Conclusion
This compound belongs to a pharmacologically significant class of compounds. While direct comparative data for this specific derivative is limited in the public domain, the broader family of pyrazole-4-carboxylates demonstrates a wide range of biological activities. The synthesis of these compounds is generally straightforward, allowing for extensive structural modifications to optimize their therapeutic potential. Further research focusing on the systematic evaluation of 3-alkyl-substituted pyrazole-4-carboxylates, including the isopropyl derivative, is warranted to fully elucidate their structure-activity relationships and identify promising candidates for drug development.
References
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
A Comparative Guide to the Biological Activity of Ethyl-3-isopropyl- and Ethyl-3-methyl pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Pyrazole-4-carboxylates are a well-established class of heterocyclic compounds that have garnered significant interest in drug discovery. The substituents on the pyrazole ring play a crucial role in determining the specific biological activity and potency of these molecules. This guide focuses on the comparison of two closely related analogs: Ethyl-3-isopropyl pyrazole-4-carboxylate and Ethyl-3-methyl pyrazole-4-carboxylate. The key structural difference lies in the alkyl substituent at the 3-position, which can influence the compound's steric and electronic properties, thereby affecting its interaction with biological targets.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
In the absence of direct comparative data, we can infer potential differences in biological activity based on general principles of medicinal chemistry. The larger isopropyl group, in comparison to the methyl group, can have several effects:
-
Steric Hindrance: The bulkier isopropyl group may enhance binding to a target protein if it fits into a corresponding hydrophobic pocket. Conversely, it could lead to steric clashes, reducing or ablating activity if the binding site is constrained.
-
Lipophilicity: The isopropyl group is more lipophilic than the methyl group. This increased lipophilicity can affect cell membrane permeability, protein binding, and overall pharmacokinetic properties of the molecule.
-
Metabolic Stability: The isopropyl group might alter the metabolic stability of the compound compared to the methyl group, potentially leading to a different pharmacokinetic profile.
Data Presentation: Representative Biological Activities of Pyrazole-4-Carboxylate Derivatives
To provide context for the potential activities of the title compounds, the following table summarizes the biological activities of various substituted pyrazole-4-carboxylate derivatives. It is important to note that these are not direct comparisons with Ethyl-3-isopropyl or Ethyl-3-methyl pyrazole-4-carboxylate but serve to illustrate the range of activities observed in this chemical class.
| Compound Class | Biological Target/Activity | Key Findings (IC50, MIC, etc.) | Reference |
| Pyrazole-4-carboxamide derivatives | Aurora Kinase A/B Inhibition | Compound 6k showed IC50 values of 16.3 nM (Aurora A) and 20.2 nM (Aurora B). | [1] |
| Pyrazole-4-carboxamide derivatives | Fungicidal Activity | Compounds TM-1 to TM-8 showed excellent activity against corn rust, 2-4 times higher than commercial fungicides. | [2] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives | Anticancer Activity (HCT116, MCF-7) | Compound 10e exhibited IC50 values of 0.39 µM (HCT116) and 0.46 µM (MCF-7). | [1] |
| Pyrazolo[3,4-g]isoquinolines | Kinase Inhibition (Haspin, CLK1) | Compound 3a (with a methyl group) showed an IC50 of 167 nM against Haspin and 101 nM against CLK1. | [3] |
| N-substituted 3-methyl-4-diazo-5-pyrazolecarboxamides | Antibacterial Activity | Some derivatives showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate the biological activity of pyrazole derivatives.
Kinase Inhibition Assay (e.g., Aurora Kinase)
-
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
-
Materials: Recombinant human Aurora A/B kinase, ATP, substrate peptide (e.g., Kemptide), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer in a 96-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Materials: Test compounds, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, and a spectrophotometer.
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in the microtiter plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
General Synthetic Pathway for 3-Alkyl-Pyrazole-4-Carboxylates
Caption: A generalized synthetic route to 3-alkyl-pyrazole-4-carboxylates.
Hypothetical Kinase Inhibition Workflow
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial activity and structure-activity relationships of N-substituted 3-methyl-4-diazo-5-pyrazolecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of pyrazole-4-carboxylate esters
An Objective Comparison of Pyrazole-4-Carboxylate Esters via X-ray Crystallography
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for designing effective therapeutic agents. Pyrazole derivatives, specifically pyrazole-4-carboxylate esters, are a class of heterocyclic compounds that feature prominently in medicinal and pesticide chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and herbicidal properties.[1][2] X-ray crystallography stands as a definitive method for elucidating the precise atomic arrangement of these compounds in the solid state, providing crucial insights into their structure-activity relationships, polymorphism, and intermolecular interactions which govern their physicochemical properties.
This guide provides a comparative overview of the X-ray crystallographic data for several pyrazole-4-carboxylate esters, details the experimental protocols for their analysis, and visualizes the key workflows and molecular structures.
Experimental Protocols
A systematic approach is required to move from chemical synthesis to a final, refined crystal structure. The typical workflow involves synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of Pyrazole-4-Carboxylate Esters
The synthesis of pyrazole-4-carboxylate esters can be achieved through various methods. A common and efficient approach is a one-pot, three-component reaction.
Example Protocol:
-
A mixture of ethyl acetoacetate (10 mmol), a substituted aldehyde (10 mmol), a hydrazine derivative (10 mmol), and a catalyst such as an ionic liquid ([bmim][FeCl4]) is prepared in a round-bottom flask.[3]
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated (e.g., magnetically if it is a magnetic ionic liquid), and the solvent is evaporated.[3]
-
The crude product is then purified by recrystallization from a suitable solvent like isopropanol or ethanol to yield the pure pyrazole-4-carboxylate ester.[1][3]
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. A common method is slow evaporation.
Example Protocol:
-
The purified pyrazole-4-carboxylate ester is dissolved in a suitable solvent (e.g., ethanol) to create a saturated or near-saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The container is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, single crystals suitable for X-ray diffraction may form.[1][4]
X-ray Diffraction and Structure Refinement
Once suitable crystals are obtained, their structures are determined using a single-crystal X-ray diffractometer.
Example Protocol:
-
A single crystal of appropriate dimensions (e.g., 0.3 x 0.27 x 0.25 mm) is selected and mounted on the diffractometer.[1]
-
The crystal is cooled to a low temperature (e.g., 173 K or 200 K) to minimize thermal vibrations.[4][5]
-
X-ray diffraction data are collected using monochromatic radiation (e.g., Mo-Kα).
-
The collected data are processed, and the crystal structure is solved using direct methods or intrinsic phasing with software such as SHELXT.[6]
-
The structural model is then refined by full-matrix least-squares methods on F² using software like SHELXL.[1]
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a selection of pyrazole-4-carboxylate esters, showcasing the diversity in their crystal packing and unit cell parameters.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Rgt(F) | Ref. |
| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₇H₇F₃N₂O₂ | Monoclinic | P2₁/m | 6.8088(8) | 6.7699(9) | 9.9351(12) | 105.416(3) | 441.48(9) | 2 | 0.0398 | [5] |
| Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | C₁₁H₁₂N₄O₂ | Monoclinic | Cc | 16.146(5) | 14.653(4) | 14.621(4) | 106.052(8) | 3324.3(16) | 12 | 0.0415 | [4] |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | 12.141(3) | 13.934(4) | 7.2777(18) | 97.816(14) | 1219.7(5) | 4 | - | [1] |
Visualizations
Visual diagrams are essential for understanding complex workflows and molecular structures. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.
Structural Comparison and Insights
The data presented reveal that even with the same pyrazole-4-carboxylate core, different substituents lead to significant variations in the crystal system, space group, and unit cell dimensions.
-
Influence of Substituents: The presence of a trifluoromethyl group in ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate results in a compact monoclinic structure with two molecules per unit cell.[5] In contrast, the larger pyridinyl and amino substituents in ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate lead to a much larger unit cell volume and a more complex packing arrangement with twelve molecules.[4]
-
Intermolecular Interactions: The nature and position of substituents dictate the types of intermolecular interactions that stabilize the crystal lattice. For instance, the amino group in ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can act as a hydrogen bond donor, influencing the overall packing motif. Similarly, phenyl groups, as seen in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, can participate in C-H···π and π-π stacking interactions, which are crucial for the stability of the crystal structure.[1]
-
Conformational Analysis: X-ray crystallography provides precise torsion angles, defining the conformation of the molecule. The planarity of the pyrazole ring and the orientation of the carboxylate ester group relative to the ring are critical determinants of the molecule's shape and its ability to interact with biological targets.
Conclusion
X-ray crystallography is an indispensable tool in the study of pyrazole-4-carboxylate esters. It provides definitive structural evidence that forms the foundation for understanding their chemical behavior and biological activity. The comparative data highlight that subtle changes in the molecular structure, through the introduction of different substituents, can lead to profound differences in crystal packing and intermolecular interactions. This detailed structural knowledge enables the rational design of new derivatives with tailored properties, accelerating the discovery and development of novel pharmaceuticals and agrochemicals.
References
A Comparative Guide to the Structural Validation of Synthesized Ethyl-3-isopropyl pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The unequivocal confirmation of a synthesized compound's molecular structure is a cornerstone of chemical research and drug development. Pyrazole derivatives, such as Ethyl-3-isopropyl pyrazole-4-carboxylate, are a significant class of heterocyclic compounds with broad applications in medicinal chemistry.[1][2] This guide provides a comparative overview of standard analytical techniques for validating the structure of this compound, complete with detailed experimental protocols and expected data presented for easy comparison.
The validation process relies on a suite of spectroscopic and analytical methods that, when used in concert, provide a comprehensive and unambiguous structural determination.[3][4] Key techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each method offers unique insights into the molecular architecture.
Overall Validation Workflow
The structural validation of a newly synthesized compound is a systematic process. It begins with the purified compound, which is then subjected to a series of complementary analytical techniques. The data from each analysis are interpreted and correlated to build a complete and verified picture of the molecular structure.
Caption: A flowchart illustrating the integrated analytical approach for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] Both ¹H and ¹³C NMR experiments are essential for a complete structural assignment.
Experimental Protocol
A sample of the synthesized compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
Comparative Data Analysis
The predicted molecular formula for this compound is C₉H₁₄N₂O₂ .
Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~12.5 (variable) | broad singlet | 1H | - | Pyrazole N-H |
| ~8.05 | singlet | 1H | - | Pyrazole C5-H |
| ~4.35 | quartet | 2H | 7.1 | -COO-CH₂ -CH₃ |
| ~3.20 | septet | 1H | 7.0 | -CH -(CH₃)₂ |
| ~1.38 | triplet | 3H | 7.1 | -COO-CH₂-CH₃ |
| ~1.32 | doublet | 6H | 7.0 | -CH-(CH₃ )₂ |
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | Ester C =O |
| ~149.0 | Pyrazole C 3 |
| ~140.0 | Pyrazole C 5 |
| ~108.0 | Pyrazole C 4 |
| ~60.5 | -COO-C H₂-CH₃ |
| ~27.0 | -C H-(CH₃)₂ |
| ~22.5 | -CH-(C H₃)₂ |
| ~14.5 | -COO-CH₂-C H₃ |
Note: The spectral data presented are predictive and may vary slightly based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which is crucial for determining its molecular formula.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Experimental Protocol
A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) is measured.
Comparative Data Analysis
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₉H₁₄N₂O₂ | - |
| Molecular Weight (Calc.) | 182.11 g/mol | - |
| Observed m/z [M+H]⁺ | ~183.11 | Confirms the molecular weight of the compound. |
| HRMS [M+H]⁺ (Calc.) | 183.1134 | C₉H₁₅N₂O₂⁺ |
| HRMS [M+H]⁺ (Found) | Within 5 ppm of calculated | Confirms the elemental composition. |
The fragmentation pattern observed in the MS/MS spectrum can also provide valuable structural information about the connectivity of the isopropyl and ethyl ester groups.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[4]
Experimental Protocol
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet of the sample can be prepared. The spectrum is typically measured over the range of 4000-400 cm⁻¹.
Comparative Data Analysis
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 (broad) | Medium | N-H stretching (pyrazole ring) |
| ~3140 | Weak | C-H stretching (aromatic/pyrazole C-H) |
| 2970-2870 | Medium-Strong | C-H stretching (aliphatic isopropyl and ethyl groups) |
| ~1715 | Strong | C=O stretching (ester carbonyl)[8] |
| ~1580 | Medium | C=N / C=C stretching (pyrazole ring) |
| ~1250 | Strong | C-O stretching (ester) |
Elemental Analysis
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[9] This technique is a fundamental method for confirming the empirical and molecular formula of a pure synthesized substance.[3]
Experimental Protocol
A precisely weighed sample (1-3 mg) is subjected to high-temperature combustion in an elemental analyzer. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
Comparative Data Analysis
Table 5: Elemental Analysis Data for C₉H₁₄N₂O₂
| Element | Calculated (%) | Found (%) | Allowed Deviation (%)[10] |
| Carbon (C) | 59.32 | 59.32 ± 0.4 | ± 0.4 |
| Hydrogen (H) | 7.74 | 7.74 ± 0.4 | ± 0.4 |
| Nitrogen (N) | 15.37 | 15.37 ± 0.4 | ± 0.4 |
The experimental values for C, H, and N should be within ±0.4% of the calculated theoretical values to confirm the compound's purity and elemental composition.[10]
Conclusion
The structural validation of this compound requires a multi-faceted analytical approach. While NMR provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and formula. FTIR identifies key functional groups, and elemental analysis validates the elemental composition. The convergence of data from all these techniques provides an unambiguous and robust confirmation of the synthesized structure, which is a critical step for any further research or development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pyrazole Synthesis: Knorr, α,β-Unsaturated Carbonyl, and 1,3-Dipolar Cycloaddition Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of substituted pyrazoles is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of three prominent methods for pyrazole synthesis: the classic Knorr synthesis, cyclocondensation of α,β-unsaturated carbonyl compounds, and 1,3-dipolar cycloaddition. We present a detailed examination of their reaction mechanisms, experimental protocols, and a quantitative comparison of their performance.
At a Glance: Comparison of Pyrazole Synthesis Methods
| Synthesis Method | Starting Materials | General Reaction Conditions | Yields | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Acid or base catalysis, often requires heating | Good to excellent (up to 98%)[1] | Readily available starting materials, straightforward procedure, high yields.[2] | Potential for regioisomer formation with unsymmetrical dicarbonyls. |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehydes/ketones (e.g., chalcones), Hydrazines | Acid or base catalysis, often requires reflux | Good to excellent (up to 93%)[3] | Access to a wide variety of substitution patterns, starting from readily available chalcones. | Often proceeds through a pyrazoline intermediate requiring subsequent oxidation. |
| 1,3-Dipolar Cycloaddition | Diazo compounds and alkynes, or Nitrile imines and alkenes | Varies (e.g., heating, base catalysis) | Good to excellent (up to 95%) | High regioselectivity, access to complex substitution patterns. | May require in-situ generation of the dipole, some starting materials can be unstable or require multi-step synthesis.[4] |
Method 1: Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is the most common and direct method for preparing pyrazoles.[5] It involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
Reaction Pathway
Caption: General reaction pathway for the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield pure 1-phenyl-3-methyl-5-pyrazolone.
Performance Data
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Conditions | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/Ethanol | Reflux, 4h | 95[1] |
| Acetylacetone | Hydrazine hydrate | Acetic acid/1-Propanol | 100°C, 1h | High |
| 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | Reflux | 63[1] |
| Various 1,3-diketones | Arylhydrazines | N,N-dimethylacetamide | Room Temp | 59-98[1] |
Method 2: Synthesis from α,β-Unsaturated Carbonyl Compounds
This method utilizes the reaction of α,β-unsaturated aldehydes or ketones, such as chalcones, with hydrazine derivatives. The reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.
Experimental Workflow
Caption: Experimental workflow for pyrazole synthesis from chalcones.
Experimental Protocol: Synthesis of a Pyrazoline from a Chalcone
Materials:
-
Substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or Glacial acetic acid (solvent)
-
Catalyst (e.g., a few drops of sulfuric acid or sodium hydroxide)
Procedure:
-
Dissolve the chalcone (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add hydrazine hydrate (12 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[6]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The resulting pyrazoline can be oxidized to the corresponding pyrazole using a suitable oxidizing agent if required.
-
Purify the product by recrystallization from ethanol.[6]
Performance Data
| α,β-Unsaturated Carbonyl | Hydrazine | Catalyst/Solvent | Conditions | Yield (%) |
| (E)-1-(4-hydroxyphenyl)-3-(methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | Ethanol | Reflux, 4h | High |
| Various Chalcones | Hydrazine Hydrate | Acetic Acid/Ethanol | Reflux, 4-6h | 73-81 |
| Various Chalcones | Thiosemicarbazide | NaOH/Ethanol | Reflux, 2-3h | 71-73 |
| Substituted Chalcone A23 | Hydrazine Hydrate | Ethanol | Reflux, 3h | 56[3] |
Method 3: 1,3-Dipolar Cycloaddition
This powerful method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile to form the five-membered pyrazole ring. Common examples include the reaction of diazo compounds with alkynes or nitrile imines with alkenes.[4]
Logical Relationship of 1,3-Dipolar Cycloaddition
Caption: Logical flow of pyrazole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of a Tetrasubstituted Pyrazole via Nitrile Imine Cycloaddition
Materials:
-
α-bromocinnamaldehyde (alkyne surrogate)
-
Hydrazonyl chloride
-
Triethylamine (base)
-
Dry chloroform or dichloromethane (solvent)
Procedure:
-
In a dry reaction flask, dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in dry chloroform (10 mL).
-
Add triethylamine (3.3 mmol) to the solution at room temperature. The triethylamine generates the nitrile imine in situ.
-
Stir the reaction mixture at room temperature for 7-10 hours, monitoring by TLC.[4]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford the pure pyrazole.[4]
Performance Data
| 1,3-Dipole | Dipolarophile | Conditions | Yield (%) |
| Nitrile Imines (from hydrazonyl chlorides) | α-bromocinnamaldehyde | Triethylamine/Chloroform, rt, 7-10h | 70-86[4] |
| Ethyl diazoacetate | Methyl propiolate | 1.5% TPGS-750-M/H2O, pH 5.5, rt, 20h | 80[7] |
| Diazo(phenyl)methane | Alkene | Air oxidation | High |
| α-diazocarbonyl compounds | Alkynes | Solvent-free, heating | High[1] |
Conclusion
The choice of synthetic method for a particular pyrazole derivative depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The Knorr synthesis remains a robust and high-yielding method for a wide range of pyrazoles. The use of α,β-unsaturated carbonyl compounds offers flexibility in accessing diverse structures, particularly when chalcones are readily available. For the synthesis of highly substituted or complex pyrazoles with specific regiochemistry, 1,3-dipolar cycloaddition provides a powerful and elegant approach. Researchers and drug development professionals should consider the comparative advantages and limitations of each method to select the most appropriate synthetic strategy for their target molecules.
References
- 1. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Ethyl-3-isopropyl pyrazole-4-carboxylate and Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory efficacy of the novel compound, Ethyl-3-isopropyl pyrazole-4-carboxylate, against established anti-inflammatory agents, namely Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. Due to the limited publicly available data on this compound, this guide draws upon the broader class of pyrazole derivatives to infer its potential efficacy and mechanism of action. Experimental data for representative pyrazole compounds are presented alongside data for standard drugs to offer a comprehensive comparison.
Introduction to Anti-inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to a variety of pathologies, including arthritis, inflammatory bowel disease, and cardiovascular disease.[1] Pharmacological intervention aims to modulate the inflammatory cascade, primarily by targeting key enzymatic pathways and signaling molecules.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class of drugs, which includes well-known medications like ibuprofen and naproxen, primarily functions by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Selective COX-2 inhibitors, such as celecoxib, were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]
-
Corticosteroids: These potent anti-inflammatory drugs, such as prednisone and dexamethasone, mimic the effects of endogenous glucocorticoids. Their mechanism of action is broad, involving the regulation of gene expression of pro- and anti-inflammatory proteins. They are used to treat a wide range of inflammatory and autoimmune conditions.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available quantitative data for various pyrazole derivatives in comparison to standard anti-inflammatory drugs. This data is intended to provide a benchmark for the potential efficacy of novel pyrazole compounds like this compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivatives | ||||
| Celecoxib | 7.6 | 0.04 | 190 | [3] |
| 3,5-diarylpyrazole analog | >100 | 0.01 | >10000 | [1] |
| Pyrazole-thiazole hybrid | Not Reported | 0.03 | Not Reported | [1] |
| Standard NSAIDs | ||||
| Ibuprofen | 13 | 35 | 0.37 | Generic Data |
| Naproxen | 2.5 | 5.1 | 0.49 | Generic Data |
| Diclofenac | 0.9 | 0.03 | 30 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index: A ratio indicating the selectivity of a compound for inhibiting COX-2 over COX-1. A higher number indicates greater COX-2 selectivity.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Pyrazole Derivatives | |||
| Pyrazole Derivative Analog A | 10 | 65-80 | [1] |
| Pyrazole-thiazole hybrid | Not Reported | 75 | [1] |
| Standard NSAIDs | |||
| Indomethacin | 10 | 55 | [1] |
| Ibuprofen | 100 | 45 | Generic Data |
Carrageenan-Induced Paw Edema: A standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of NSAIDs, corticosteroids, and pyrazole derivatives are mediated through distinct signaling pathways.
NSAID and Pyrazole Derivative Mechanism of Action
Most NSAIDs and many anti-inflammatory pyrazole derivatives exert their effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins from arachidonic acid.
Caption: Inhibition of the COX pathway by NSAIDs and pyrazole derivatives.
Corticosteroid Mechanism of Action
Corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR). The activated GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes.
References
A Researcher's Guide to In-Vitro Testing of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential in-vitro testing protocols for evaluating the biological activity of pyrazole-based compounds. This document summarizes quantitative data from various studies, offers detailed experimental methodologies, and visualizes key cellular pathways and workflows to facilitate a deeper understanding of the screening process.
Pyrazole derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities. Their efficacy as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents has been extensively documented.[1][2][3][4] This guide focuses on the practical aspects of in-vitro evaluation, a critical first step in the drug discovery pipeline.
Comparative Efficacy of Pyrazole Derivatives: A Quantitative Overview
The biological activity of pyrazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). Lower values indicate greater potency. The following tables summarize the in-vitro activity of various pyrazole derivatives against different biological targets.
Table 1: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indolo–pyrazole conjugate (6c) | Melanoma (SK-MEL-28) | 3.46 | [1] |
| Pyrazole-arylcinnamide derivative (V) | HeLa | 0.4 | [1] |
| Chalcone–pyrazole hybrid (VI) | Various (7 cell lines) | 3.70–8.96 | [1] |
| Vicinal diaryl substituted pyrazole (VII) | Various (6 cell lines) | 0.23 nM | [1] |
| Pyrazole-based chalcone (MS1-MS10) | Oral Squamous Carcinoma | Not specified | [5] |
| Diphenyl pyrazole–chalcone (6b) | HNO-97 | 10 | [6] |
| Diphenyl pyrazole–chalcone (6d) | HNO-97 | 10.56 | [6] |
| Pyrazole-4-sulfonamide derivatives | U937 | Not specified | [7] |
| Pyrazole derivative (3a) | Prostate (PC-3) | 1.22 | [8] |
| Pyrazole derivative (3i) | Prostate (PC-3) | 1.24 | [8] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole derivative (2a) | COX-2 | 19.87 | Not specified | [9] |
| Pyrazole derivative (3b) | COX-2 | 39.43 | 22.21 | [9] |
| Pyrazole derivative (5b) | COX-2 | 38.73 | 17.47 | [9] |
| Pyrazole derivative (5e) | COX-2 | 39.14 | 13.10 | [9] |
| Hybrid pyrazole analogue (5u) | COX-2 | 1790 | 72.73 | [10] |
| Hybrid pyrazole analogue (5s) | COX-2 | 2510 | 65.75 | [10] |
| Pyrazole–pyridazine hybrid (5f) | COX-2 | 1500 | Not specified | [11] |
| Pyrazole–pyridazine hybrid (6f) | COX-2 | 1150 | Not specified | [11] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | [2] |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [2] |
| Pyrazole derivative (2) | Aspergillus niger | 1 | [2] |
| Thiazol-4-one/thiophene-bearing pyrazole (7b) | Various pathogens | 0.22 - 0.25 | [12] |
| Indazole/Pyrazoline (9) | Staphylococcus and Enterococcus genera | 4 | [13] |
Table 4: Kinase and Other Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Pyrazole-based compound | EGFR/HER-2 | 260/510 nM | [14] |
| Pyrazole-based compound (C5) | EGFR | 70 nM | [14] |
| Pyrazole derivative (TK4g) | JAK2, JAK3 | 12.6 nM, 15.8 nM | [15] |
| Pyrazole derivative (11b) | JAK1, JAK2, JAK3 | Proliferation IC50: 0.35 µM (HEL cells) | [15] |
| Pyrazole derivative (10b) | PDE10A | 0.28 nM | [16] |
| Pyrazole derivative (11a) | PDE10A | 0.24 nM | [16] |
| Dihydropyranopyrazole derivative ((+)-11h) | PDE2 | 41.5 nM | [17] |
| Halogenated Pyrazoline (EH7) | MAO-B | 0.063 µM | [18][19] |
| Pyrazole derivative (3a) | VEGFR-2 | 38.28 nM | [8] |
| Pyrazole derivative (3i) | VEGFR-2 | 8.93 nM | [8] |
Detailed Experimental Protocols
A standardized methodology is crucial for the reliable and reproducible evaluation of pyrazole-based compounds. Below are detailed protocols for key in-vitro assays.
In-Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the pyrazole compounds in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[14]
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[14][20]
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
In-Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the pyrazole-based compounds in DMSO.
-
Add the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[14]
-
Add the kinase enzyme solution to all assay wells.
-
Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[14]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate for 30-60 minutes at a controlled temperature (e.g., 30°C).[14]
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence, which is inversely proportional to kinase activity.[14]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
In-Vitro Antimicrobial Screening (Disc Diffusion Method)
This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition around a disc impregnated with the compound.
-
Materials:
-
Mueller-Hinton agar (for bacteria) or Sabouraud's dextrose agar (for fungi)[2]
-
Bacterial strains (e.g., E. coli, S. aureus) and/or fungal strains (e.g., A. niger, C. albicans)[2][21]
-
Sterile filter paper discs
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole) discs[2]
-
Incubator
-
-
Procedure:
-
Prepare a uniform lawn of the microbial culture on the agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the pyrazole compound (e.g., 100 µg/mL).[2]
-
Place the discs on the surface of the agar.
-
Place standard antibiotic/antifungal discs as positive controls and a DMSO-impregnated disc as a negative control.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or for 48-72 hours (for fungi).[2]
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
-
In-Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes, which are key enzymes in the inflammatory pathway.[3]
-
Materials:
-
Procedure:
-
Add the assay buffer, cofactor, and probe to the wells of a 96-well plate.[22]
-
Add the test compound at various concentrations to the respective wells.
-
Add the COX-1 or COX-2 enzyme to the wells.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[22]
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.
-
Visualizing Cellular Mechanisms and Workflows
Understanding the underlying signaling pathways and experimental workflows is crucial for interpreting in-vitro data. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: A generalized workflow for the in-vitro screening of pyrazole-based compounds.
Caption: The role of COX enzymes in inflammation and their inhibition by pyrazole compounds.
Caption: Mechanism of action of pyrazole-based kinase inhibitors in cellular signaling.
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of Ethyl-3-isopropyl pyrazole-4-carboxylate
Disclaimer: Direct cross-reactivity studies for Ethyl-3-isopropyl pyrazole-4-carboxylate are not extensively available in published literature. This guide provides a comparative framework based on the known activities of structurally related pyrazole-4-carboxylate and pyrazole-4-carboxamide derivatives. The experimental data presented is hypothetical and illustrative, designed to guide researchers in designing and interpreting cross-reactivity studies for this compound.
The pyrazole scaffold is a well-established pharmacophore in drug discovery, forming the core of numerous therapeutic agents.[1] Derivatives of pyrazole are particularly prominent as inhibitors of protein kinases, a large family of enzymes that regulate a majority of cellular processes.[1][2] Given this precedent, it is probable that this compound would exhibit activity against one or more protein kinases. Understanding its selectivity, or cross-reactivity, across the human kinome is a critical step in evaluating its potential as a therapeutic agent and predicting potential off-target effects.
Potential Cross-Reactivity Targets and Comparison with Alternatives
Compounds with a pyrazole core have been identified as inhibitors of a wide range of protein kinases.[2] Therefore, a cross-reactivity study of this compound should prioritize screening against kinases from various families. Key targets for related pyrazole derivatives include Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Cyclin-Dependent Kinases (CDKs).[3][4][5]
The following table presents a hypothetical cross-reactivity profile for this compound ("Compound X") compared to known, alternative kinase inhibitors. The IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity) are for illustrative purposes only.
| Target Kinase | Compound X (Hypothetical IC50) | Alternative 1: Tozasertib (Pan-Aurora Inhibitor)[2] | Alternative 2: Erdafitinib (Pan-FGFR Inhibitor)[6] |
| Aurora Kinase A | 50 nM | 15 nM | >10,000 nM |
| Aurora Kinase B | 75 nM | 30 nM | >10,000 nM |
| FGFR1 | 1,200 nM | >10,000 nM | 1.2 nM |
| FGFR2 | 950 nM | >10,000 nM | 2.5 nM |
| FGFR3 | 1,500 nM | >10,000 nM | 6.2 nM |
| VEGFR2 | 800 nM | 5,000 nM | 60 nM |
| CDK2 | 2,500 nM | 8,000 nM | >10,000 nM |
| JNK1 | >10,000 nM | >10,000 nM | >10,000 nM |
| PI3Kα | 8,000 nM | >10,000 nM | >10,000 nM |
Experimental Protocols
To determine the actual cross-reactivity profile, a systematic approach involving biochemical and cellular assays is required.
In Vitro Kinase Selectivity Profiling
This is the foundational experiment to determine the inhibitory activity of a compound against a broad panel of purified kinases. This helps identify both the primary target(s) and potential off-targets.
Objective: To determine the IC50 values of this compound against a large, representative panel of the human kinome.
Methodology: Radiometric Kinase Assay [7]
-
Plate Preparation: Prepare serial dilutions of the test compound (e.g., starting from 100 µM with 3-fold dilutions) in DMSO. Dispense the diluted compound into a 384-well plate.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the purified recombinant kinase, its specific peptide or protein substrate, and a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Reaction Initiation: Add [γ-³³P]ATP to the reaction mixture to initiate the phosphorylation reaction. Immediately dispense the complete mixture into the wells containing the test compound.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away. After washing and drying, measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay
After identifying potential targets from the in vitro screen, it is crucial to confirm that the compound can engage these targets in a cellular environment.
Objective: To verify that this compound inhibits the activity of its target kinase(s) within intact cells.
Methodology: Western Blot for Phosphorylated Substrate
-
Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway involving the target kinase (e.g., HeLa cells for Aurora kinases). Treat the cells with increasing concentrations of the test compound for a specified duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-Histone H3 for Aurora Kinase B).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. A decrease in the phosphorylated substrate signal with increasing compound concentration indicates successful target engagement and inhibition in a cellular context. Also, probe for the total (phosphorylated and unphosphorylated) substrate and a housekeeping protein (e.g., GAPDH) to ensure equal loading.
Visualizations
The following diagrams illustrate the workflows and concepts central to cross-reactivity studies.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Ethyl-3-isopropyl pyrazole-4-carboxylate proper disposal procedures
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl-3-isopropyl pyrazole-4-carboxylate was not located in the initial search. The following guidance is based on safety protocols for structurally similar pyrazole-based carboxylates. It is imperative for the user to obtain the specific SDS from the manufacturer or supplier for this compound. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
Researchers and laboratory personnel handling chemical reagents must prioritize safety and proper disposal to protect themselves, their colleagues, and the environment. This document provides a general overview of disposal procedures based on available information for similar chemical structures.
I. Personal Protective Equipment (PPE)
Before handling any chemical, it is crucial to be equipped with the appropriate Personal Protective Equipment. Based on the safety data sheets for similar pyrazole compounds, the following PPE is recommended.
| Personal Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | To protect eyes from splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | To avoid inhalation of dust or vapors. |
II. General Disposal Protocol for Laboratory Chemical Waste
The following is a generalized step-by-step guide for the disposal of chemical waste. This procedure should be adapted to the specific hazards and properties of this compound as detailed in its SDS.
-
Identify and Characterize the Waste:
-
Determine the chemical composition of the waste.
-
Consult the Safety Data Sheet (SDS) for hazard information (e.g., flammable, corrosive, toxic).
-
-
Segregate the Waste:
-
Do not mix incompatible waste streams.
-
Separate solid and liquid waste.
-
Keep halogenated and non-halogenated solvents separate.
-
-
Select the Proper Waste Container:
-
Use a container that is compatible with the chemical waste.
-
The container must be in good condition and have a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name(s) of the contents.
-
-
Accumulate Waste Safely:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
Ensure the storage area is secure and away from ignition sources or incompatible materials.
-
-
Request a Waste Pickup:
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.
-
Provide accurate information about the waste to ensure it is transported and disposed of correctly.
-
III. Spill and Leak Cleanup
In the event of a spill or leak, the following general procedure should be followed. Refer to the specific SDS for detailed instructions.
-
Evacuate and Secure the Area:
-
Alert others in the vicinity.
-
If the spill is large or poses a significant hazard, evacuate the area and contact your institution's emergency response team.
-
-
Use Appropriate Absorbent Material:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Collect and Dispose of Contaminated Materials:
-
Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Label the container appropriately.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent or detergent, as recommended in the SDS.
-
Collect the decontamination materials as hazardous waste.
-
IV. Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste.
Caption: General Chemical Waste Disposal Workflow.
Essential Safety and Operational Guide for Handling Ethyl-3-isopropyl pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Ethyl-3-isopropyl pyrazole-4-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. A conservative "worst-case" approach is adopted to ensure a high margin of safety.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with pyrazole derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Some pyrazole compounds can also be harmful if swallowed and may have long-lasting harmful effects on aquatic life.[4] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 standards. Required at all times in the laboratory to protect against splashes.[5] |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing or when handling larger quantities.[5][6] | |
| Hand Protection | Nitrile Gloves | Standard laboratory gloves providing a barrier against incidental contact. For prolonged or direct contact, consider double-gloving.[7] |
| Chemically Resistant Gloves | For handling bulk quantities or in situations with a high risk of exposure, a flexible laminate glove (e.g., Silver Shield) under a heavy-duty outer glove is recommended.[5] | |
| Body Protection | Flame-Resistant Laboratory Coat | Required at all times in the laboratory. Should be fully buttoned with sleeves rolled down.[5] |
| Chemical Apron | Recommended when handling larger volumes or during procedures with a high splash potential. | |
| Foot Protection | Closed-toe Shoes | Open-toed shoes are strictly prohibited in the laboratory.[5] |
| Respiratory Protection | Use in a Fume Hood | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Workflow for the proper handling of the target compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before commencing work.
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1][2]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[1]
-
III. Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Waste Disposal Workflow
Caption: Rationale for treating the compound as hazardous waste.
Step-by-Step Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated materials like weighing paper, gloves, and absorbent pads, in a clearly labeled, sealable, and chemically compatible waste container.[8][9]
-
Liquid Waste: Collect all solutions containing the compound in a separate, dedicated, and clearly labeled container for liquid chemical waste.[9][10] Do not dispose of this chemical down the drain.[9]
-
-
Container Labeling:
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[9]
-
-
Professional Disposal:
-
The final disposal of this compound must be handled by a licensed professional waste disposal company.[8][9]
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[8][9]
-
High-temperature incineration is a common and recommended method for the disposal of such compounds.[8]
-
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. aaronchem.com [aaronchem.com]
- 3. biosynth.com [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. hsa.ie [hsa.ie]
- 7. osha.gov [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
